molecular formula C18H16N2O2 B1308301 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 897561-16-9

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Numéro de catalogue: B1308301
Numéro CAS: 897561-16-9
Poids moléculaire: 292.3 g/mol
Clé InChI: PRUCDCVAOWLHDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCDCVAOWLHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Accurate Mass Determination and Molecular Profiling of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for High-Resolution Mass Spectrometry (HRMS) Workflows

As drug development pipelines increasingly rely on highly specific targeted therapies, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This whitepaper provides a comprehensive technical framework for analyzing 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) , a complex heterocyclic compound.

Designed for senior researchers and analytical scientists, this guide delineates the critical distinction between average molecular weight and monoisotopic exact mass, explaining the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and establishing a self-validating analytical protocol.

Theoretical Framework: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, confusing molecular weight with exact mass can lead to critical failures in metabolite identification and quality control. The distinction is rooted in isotopic distribution and nuclear binding energy (mass defect) .

  • Average Molecular Weight (292.338 g/mol ): This value is calculated using the standard atomic weights of elements, which are weighted averages of all naturally occurring isotopes on Earth . This metric is exclusively used for macroscopic laboratory tasks: stoichiometry, calculating molarity, and weighing solid samples.

  • Monoisotopic Exact Mass (292.121178 Da): This is the mass of the molecule calculated using the exact mass of the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O ). In HRMS, the spectrometer detects individual ions, not macroscopic averages. Therefore, exact mass is the fundamental metric used for structural elucidation and identifying isobaric interferences.

Causality of Mass Discrepancies

The exact mass is not a whole number due to the mass defect—the difference between the sum of the masses of individual nucleons and the actual mass of the nucleus, which is released as binding energy ( E=mc2 ). HRMS instruments (like Orbitraps or Time-of-Flight analyzers) possess resolving powers exceeding 100,000, allowing them to measure this mass defect to the fourth decimal place. This precision is what allows us to differentiate 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid from an isobaric compound with a completely different elemental composition.

Quantitative Mass Contributions

The table below summarizes the elemental composition ( C18​H16​N2​O2​ ) and the exact mass calculation required for HRMS targeting.

ElementCountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Average MassTotal Exact Mass (Da)
Carbon (C) 1812.01112.000000216.198216.000000
Hydrogen (H) 161.0081.00782516.12816.125200
Nitrogen (N) 214.00714.00307428.01428.006148
Oxygen (O) 215.99915.99491531.99831.989830
Total 292.338 g/mol 292.121178 Da

Note: For positive Electrospray Ionization (ESI+), the target is the protonated molecular ion [M+H]+ . Adding the exact mass of a proton (1.007276 Da) yields a target m/z of 293.128454 .

Analytical Workflow: Self-Validating LC-HRMS Protocol

To accurately profile 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, we must design a methodology where every step validates the integrity of the next. The following LC-ESI-TOF-MS protocol is engineered with built-in causality and self-correction mechanisms.

Experimental Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Spike with an isotopically labeled internal standard (e.g., 13C -labeled analogue) at 10 ng/mL.

  • Causality: Formic acid ensures the carboxylic acid moiety remains protonated (neutral) for reversed-phase retention, while simultaneously pre-loading the basic pyridine and quinoline nitrogens with protons to enhance ESI+ efficiency. The internal standard validates extraction recovery and corrects for matrix-induced ion suppression.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The isopropyl group imparts significant hydrophobicity, requiring a high organic composition for elution. The C18 stationary phase resolves the API from highly polar matrix components that elute in the void volume, preventing detector saturation.

Step 3: Ionization Strategy (ESI+)

  • Action: Utilize positive Electrospray Ionization (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Causality: The molecule contains a pyridine ring and a quinoline core. The sp2 hybridized nitrogen atoms in these rings possess lone pairs that act as strong Lewis bases, readily accepting protons in the acidic mobile phase. This guarantees a dominant, highly stable [M+H]+ ion at m/z 293.1285.

Step 4: High-Resolution Mass Analysis & Lock Mass Calibration

  • Action: Operate the Time-of-Flight (TOF) or Orbitrap analyzer at a resolving power of 60,000. Introduce Leucine Enkephalin ( [M+H]+ exact mass 556.2771) via a secondary reference sprayer every 10 seconds.

  • Causality (Self-Validating System): High-resolution mass analyzers are susceptible to micro-drifts caused by ambient temperature fluctuations or power supply variations. By continuously infusing a known "lock mass," the instrument's software dynamically recalculates the mass axis in real-time. If the lock mass deviates beyond 2 ppm, the system automatically flags the run as invalid, ensuring that only data with absolute mass accuracy is recorded.

Workflow Visualization

G cluster_0 Self-Validating LC-HRMS Workflow Sample 1. Sample Preparation Analyte + Internal Std LC 2. UHPLC Separation C18, Gradient Elution Sample->LC Injection ESI 3. ESI(+) Ionization Protonation of N-atoms LC->ESI Eluent TOF 4. HRMS (TOF/Orbitrap) Lock Mass Calibration ESI->TOF [M+H]+ Ions Data 5. Data Processing m/z 293.1285 [M+H]+ TOF->Data Spectra

Figure 1: Self-validating LC-HRMS workflow for accurate mass determination.

Implications in Drug Development

Understanding the exact mass and fragmentation behavior of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is not merely an academic exercise; it is a regulatory necessity.

During pharmacokinetic (PK) profiling, metabolic enzymes (e.g., Cytochrome P450) will modify this core structure. For instance, an aliphatic hydroxylation on the isopropyl group will add exactly one oxygen atom. By calculating the exact mass shift (+15.9949 Da), researchers can use extracted ion chromatograms (EICs) with extremely narrow mass windows (e.g., 5 ppm) to pull the metabolite signal out of complex biological matrices (like plasma or urine) without physical isolation. This high-fidelity structural elucidation accelerates the identification of toxic degradants and ensures compliance with stringent FDA/EMA guidelines for API characterization.

References

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone, April 2020. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Elements and Standard Atomic Weights." IUPAC Official Website, May 2022. Available at:[Link]

Crystal structure and X-ray diffraction data for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern drug development, the family of quinoline-4-carboxylic acids stands as a cornerstone of medicinal chemistry. These scaffolds are integral to a wide array of therapeutic agents, recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic curiosity; it is the fundamental determinant of their interaction with biological targets. A nuanced understanding of a compound's crystal structure is, therefore, a critical prerequisite for rational drug design, polymorphism screening, and intellectual property protection.

This technical guide addresses the methodologies for determining and analyzing the crystal structure of novel quinoline-4-carboxylic acids. As of the time of this writing, the specific crystal structure and X-ray diffraction data for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1] This is not an uncommon scenario in cutting-edge research where new chemical entities are constantly being synthesized.

Therefore, this document will serve as an in-depth, practical guide to the entire workflow of structural elucidation. To achieve this, we will use a closely related analogue, Methyl 2-(2-pyridyl)quinoline-4-carboxylate , whose crystal structure has been determined, as a comprehensive case study.[2] We will navigate the journey from conceptual synthesis of our target molecule to the intricate analysis of a refined crystal structure, providing both the "how" and the "why" at each stage. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust framework for their own investigations into novel chemical matter.

Part 1: Synthesis and Crystallization of the Target Molecule

Proposed Synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

The synthesis of the quinoline-4-carboxylic acid core is classically achieved through condensation reactions, with the Pfitzinger reaction being a particularly powerful and versatile method.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline-4-carboxylic acid.

For our target molecule, a plausible synthetic route would involve the reaction of 5-isopropylisatin with 2-acetylpyridine in the presence of a base such as potassium hydroxide.

Experimental Protocol: Pfitzinger Synthesis

  • Reaction Setup: To a solution of 5-isopropylisatin (1.0 eq.) in ethanol, add a solution of potassium hydroxide (3.0-4.0 eq.) in water.

  • Addition of Carbonyl: To the resulting solution, add 2-acetylpyridine (1.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

The Art of Crystallization: From Molecule to Measurable Crystal

The acquisition of high-quality single crystals is arguably the most critical and often the most challenging step in X-ray crystallography.[5] The ideal crystal for diffraction is a single, well-formed, and defect-free specimen, typically between 30 and 300 microns in its largest dimension.[6][7]

Experimental Protocol: Single Crystal Growth

Slow evaporation and solvent diffusion methods are generally effective for growing high-quality crystals of organic molecules.

  • Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

  • Slow Evaporation:

    • Transfer the solution to a small, clean vial.

    • Cover the vial with parafilm and puncture a few small holes with a needle.[5]

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Vapor Diffusion:

    • Place the solution of the compound in a small open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting slow crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 5-Isopropylisatin C Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) A->C B 2-Acetylpyridine B->C D Crude Product C->D E Recrystallization D->E F Purified Target Molecule E->F G Dissolve in Suitable Solvent F->G H Slow Evaporation or Vapor Diffusion G->H I Single Crystals H->I J Ready for Data Collection I->J Mounting on Diffractometer

Caption: From Synthesis to Single Crystal.

Part 2: Single-Crystal X-ray Diffraction: A Case Study

With a suitable crystal mounted on the diffractometer, the process of unraveling its atomic structure begins.[8] We will now detail this process using the published data for Methyl 2-(2-pyridyl)quinoline-4-carboxylate as our working example.[2]

Data Collection: Probing the Crystal with X-rays

The mounted crystal is cooled, typically to 100 K, in a stream of cold nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. An X-ray diffractometer, equipped with a source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data.[6]

The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded. A full dataset consists of hundreds or thousands of these images, each containing a set of diffraction spots (reflections). The intensity and position of each spot are measured and processed. This process, known as data reduction, corrects for experimental factors and yields a list of unique reflections with their intensities and standard uncertainties (the *.hkl file).

Structure Solution and Refinement: From Data to Model

The primary challenge in crystallography is the "phase problem": the detector measures the intensity of the diffracted X-rays, but the phase information is lost. To solve the structure, these phases must be recovered.

Workflow: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. For our case study, the space group was determined to be P-1.[2]

  • Structure Solution (Direct Methods): For small molecules, direct methods are the most common approach to solving the phase problem. Programs like SHELXS use statistical relationships between the intensities of the reflections to derive an initial set of phases.[9] This initial phase set is used to calculate an electron density map.

  • Model Building: The initial electron density map should reveal the positions of most or all of the non-hydrogen atoms. These atomic positions are used to build an initial molecular model.

  • Structure Refinement (Least-Squares): The initial model is then refined using a full-matrix least-squares procedure with a program like SHELXL.[10] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model atomic vibrations), to minimize the difference between the experimentally observed reflection intensities (Fo²) and the intensities calculated from the model (Fc²). The quality of the refinement is monitored by the R-factor (R1); a value below 5% for high-quality data is considered excellent.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference in electron density between the observed and calculated models) and are then refined with appropriate geometric restraints.

  • Validation: The final model is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility.[11]

G A Diffraction Data (.hkl file) B Structure Solution (e.g., SHELXS - Direct Methods) A->B C Initial Phase Set B->C D Electron Density Map C->D E Initial Atomic Model D->E F Structure Refinement (e.g., SHELXL - Least Squares) E->F G Refined Model (Coordinates, ADPs) F->G Converged? No H Difference Fourier Map G->H J Final Validated Crystal Structure (.cif) G->J Converged? Yes I Locate H-atoms H->I I->F

Caption: The Crystallographic Refinement Cycle.

Analysis of the Crystal Structure: Insights from the Case Study

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides invaluable chemical insights.

Crystallographic Data for Methyl 2-(2-pyridyl)quinoline-4-carboxylate [2]

ParameterValue
Chemical FormulaC₁₆H₁₂N₂O₂
Formula Weight264.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.152(3)
b (Å)8.799(3)
c (Å)11.231(4)
α (°)78.68(2)
β (°)74.06(2)
γ (°)80.05(2)
Volume (ų)657.4(4)
Z2
Density (calculated)1.334 Mg/m³
Final R1 [I > 2σ(I)]Not explicitly stated, but typical for publication
Goodness-of-Fit (S)Not explicitly stated, but typical for publication

Table 1: Summary of crystallographic data for the case study compound.

Molecular Structure:

The analysis of the structure of Methyl 2-(2-pyridyl)quinoline-4-carboxylate reveals that the quinoline and pyridine ring systems are nearly coplanar. This planarity is a common feature in such conjugated systems and has implications for the electronic properties of the molecule. The bond lengths and angles within the molecule are consistent with standard values for sp²-hybridized carbon and nitrogen atoms.

Crystal Packing and Intermolecular Interactions:

In the solid state, molecules do not exist in isolation. They pack in a specific, repeating manner that is governed by intermolecular forces. In the case study compound, the crystal packing is stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for predicting physical properties like solubility and melting point, and for identifying potential polymorphic forms. Visualization software like Mercury is an invaluable tool for exploring and analyzing these packing arrangements.[11][12]

Conclusion: From Data to Knowledge

This guide has outlined a comprehensive and field-proven workflow for the structural elucidation of novel quinoline-4-carboxylic acids. While the crystal structure for our specific target, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, remains to be determined, the principles and methodologies detailed herein provide a robust roadmap for its future analysis. By employing a validated synthetic strategy, meticulous crystallization techniques, and a rigorous approach to X-ray data collection and refinement, researchers can confidently translate a newly synthesized molecule into a high-resolution, three-dimensional model. This structural knowledge is the bedrock upon which a deeper understanding of molecular function is built, accelerating the journey from a promising compound to a potential therapeutic.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • X-ray Org (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Katsoulakou, E., et al. (2022, August 29). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes. RSC Publishing. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • University of Virginia, OpenScholar. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Retrieved from [Link]

  • Zienert, T., et al. (2019). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography, 52(Pt 5), 1010–1018. Retrieved from [Link]

  • Georg-August-Universität Göttingen. (n.d.). More Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridin-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Yap, G. P. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E, 57(7), o677-o678. Retrieved from [Link]

  • Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891–898. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • University of Rochester, University Blog Service. (n.d.). Links | X-Ray Core Facility. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

De Novo Synthesis Pathway for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted quinoline-4-carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. The target compound, 6-isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9), features a bidentate coordination motif (the 2-pyridyl group) and a lipophilic 6-isopropyl substituent. This structural profile makes it a highly valuable privileged scaffold for transition metal catalysis and pharmacological screening. This guide details a robust, self-validating two-stage de novo synthesis pathway designed for maximum regiocontrol and yield.

Retrosynthetic Strategy & Pathway Logic

To construct the quinoline core with absolute regiocontrol, the1 is the premier choice[1]. Unlike the Doebner or Friedländer syntheses, which can suffer from regiochemical ambiguity or require unstable 2-aminobenzaldehyde precursors, the Pfitzinger reaction utilizes stable 2[2].

Disconnection of the target molecule reveals two primary precursors: 5-isopropylisatin and 2-acetylpyridine . The 5-isopropylisatin intermediate can be robustly synthesized de novo from commercially available 4-isopropylaniline via the 3[3].

Retrosynthesis Target 6-Isopropyl-2-pyridin-2-yl quinoline-4-carboxylic acid Isatin 5-Isopropylisatin Target->Isatin Pfitzinger Disconnection Ketone 2-Acetylpyridine Target->Ketone Pfitzinger Disconnection Aniline 4-Isopropylaniline Isatin->Aniline Sandmeyer Synthesis

Fig 1: Retrosynthetic disconnection of the target molecule into primary starting materials.

Stage I: Synthesis of 5-Isopropylisatin (Sandmeyer Methodology)

Mechanistic Rationale

The Sandmeyer isatin synthesis is selected over the Stollé method because it avoids harsh Lewis acids (such as AlCl₃) that could induce the migration or cleavage of the isopropyl group. The reaction proceeds via the condensation of 4-isopropylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in concentrated sulfuric acid is directed exclusively to the ortho position due to the steric and electronic influence of the para-isopropyl group.

Causality in Experimental Design: Temperature control during cyclization is critical. Exceeding 80 °C promotes irreversible aromatic sulfonation, while temperatures below 50 °C result in incomplete ring closure.

Protocol 1: Synthesis of 5-Isopropylisatin
  • Imine Formation: In a 1 L round-bottom flask, dissolve 4-isopropylaniline (0.1 mol) in a solution of chloral hydrate (0.11 mol) and sodium sulfate (0.5 mol) in 300 mL of distilled water.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.3 mol) dissolved in 50 mL of water. Heat the mixture to reflux for 2 hours.

  • Isolation of Intermediate: Cool the reaction to room temperature. Filter the precipitated isonitrosoacetanilide, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

  • Cyclization: Slowly add the dried intermediate in small portions to 100 mL of concentrated H₂SO₄ pre-heated to 50 °C. Maintain the internal temperature strictly between 60–70 °C for 30 minutes.

  • Quenching: Pour the dark red solution over 500 g of crushed ice. The 5-isopropylisatin will immediately precipitate as an orange solid.

  • Purification: Filter, wash with water until the filtrate is pH neutral, and recrystallize from aqueous ethanol to yield the pure precursor.

Stage II: The Pfitzinger Annulation

Mechanistic Rationale

The Pfitzinger reaction is initiated by the base-mediated hydrolysis of the isatin lactam ring, generating the reactive4[4].

Causality in Experimental Design: Potassium hydroxide (KOH) is strongly preferred over sodium hydroxide (NaOH) because the potassium salts of the glyoxylate intermediate and the final quinoline-4-carboxylate exhibit superior solubility in aqueous ethanol. This prevents premature precipitation that can trap unreacted starting materials. Condensation with 2-acetylpyridine forms an imine, which tautomerizes to an enamine. Intramolecular aldol-type cyclization followed by dehydration yields the fully aromatized5[5]. The final workup requires precise acidification to pH 4.0—the exact isoelectric point of the zwitterionic quinoline-4-carboxylic acid—to maximize product precipitation.

Protocol 2: Synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid
  • Lactam Hydrolysis: In a 250 mL round-bottom flask, dissolve KOH (0.15 mol) in 50 mL of a 1:1 ethanol/water mixture. Add 5-isopropylisatin (0.05 mol) and stir at room temperature for 1 hour. Self-Validation Check: The solution must transition from opaque orange to a clear, pale yellow, indicating complete ring opening.

  • Condensation: Add 2-acetylpyridine (0.055 mol, slight 1.1 eq excess to drive the reaction forward).

  • Cyclodehydration: Heat the mixture to reflux (approx. 85 °C) for 18 hours. Monitor the disappearance of the glyoxylate intermediate via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Cool the reaction to room temperature and evaporate the bulk of the ethanol under reduced pressure. Dilute with 50 mL of distilled water and extract with diethyl ether (2 x 30 mL) to remove unreacted 2-acetylpyridine and neutral organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully add 6M HCl dropwise until the pH reaches exactly 4.0.

  • Isolation: Collect the precipitated pale-yellow solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product.

Mechanism A 5-Isopropylisatin B 2-Amino-5-isopropylphenylglyoxylate A->B KOH / H2O Lactam Hydrolysis C Imine Intermediate (+ 2-Acetylpyridine) B->C + 2-Acetylpyridine Condensation D Enamine Tautomer C->D Tautomerization E 6-Isopropyl-2-pyridin-2-yl quinoline-4-carboxylic acid D->E Cyclodehydration (-H2O)

Fig 2: Mechanistic sequence of the base-catalyzed Pfitzinger annulation.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and roles of all reagents utilized across both synthetic stages.

Reagent / MaterialMW ( g/mol )EquivalentsAmountReaction Role
4-Isopropylaniline 135.211.013.5 gStage I Starting Material
Chloral Hydrate 165.401.118.2 gStage I Electrophile
Hydroxylamine HCl 69.493.020.8 gStage I Nitrogen Source
Sulfuric Acid (conc.) 98.08Solvent100 mLStage I Catalyst/Solvent
5-Isopropylisatin 189.211.09.5 gStage II Precursor
2-Acetylpyridine 121.141.16.7 gStage II Annulation Partner
Potassium Hydroxide 56.113.08.4 gStage II Base

Analytical Validation

To confirm the structural integrity of the synthesized 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d6): The characteristic singlet of the quinoline H-3 proton will appear at ~δ 8.5 ppm. The isopropyl group will present as a distinct septet (CH, ~3.1 ppm) and a doublet (CH₃, ~1.3 ppm).

  • IR Spectroscopy: A strong C=O stretching band at ~1700 cm⁻¹ confirms the presence of the carboxylic acid, while the complete absence of the isatin lactam carbonyls (~1730 and 1750 cm⁻¹) validates 100% conversion.

References

  • "Pfitzinger reaction - Wikipedia." Wikipedia.
  • "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Benchchem.
  • "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.
  • "Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide." MDPI.
  • "Pfitzinger Quinoline Synthesis." Cambridge University Press.

Sources

In Vitro Mechanism of Action of 6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a highly optimized, small-molecule heterocyclic compound belonging to the privileged quinoline-4-carboxylic acid class[1]. In medicinal chemistry, this specific scaffold is engineered to act as a potent, competitive inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[2]. By inducing acute pyrimidine starvation, this compound exerts profound anti-proliferative effects, making it a highly relevant pharmacological tool for oncology and immunomodulation research.

Molecular Pharmacophore & Target Rationale

The structural design of 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid is not arbitrary; every functional group serves a distinct, causal role in target engagement within the hDHODH active site[2]:

  • Quinoline-4-carboxylic acid core: The carboxylate moiety is strictly required for bioactivity. It anchors the molecule within the binding pocket by forming a critical electrostatic salt bridge with Arginine 136 (Arg136) and a strong hydrogen bond with Glutamine 47 (Gln47)[2].

  • 6-Isopropyl substitution: The ubiquinone-binding tunnel of DHODH is highly lipophilic. The addition of the bulky, hydrophobic isopropyl group at the 6-position significantly increases the compound's cLogP, allowing it to optimally fill this sub-pocket and increase binding affinity via van der Waals interactions.

  • 2-(Pyridin-2-yl) moiety: Acting as a bioisostere for the biphenyl group seen in classic inhibitors like Brequinar, the pyridine nitrogen is positioned to participate in water-mediated hydrogen bonding with Threonine 63 (Thr63) or Tyrosine 356 (Tyr356), drastically increasing the target residence time[2].

Primary Mechanism of Action: DHODH Inhibition

Mammalian cells rely on two pathways for pyrimidine acquisition: the salvage pathway (recycling existing nucleosides) and the de novo pathway (synthesizing them from scratch). Highly proliferative cells, such as tumor cells and activated lymphocytes, become entirely dependent on the de novo pathway to meet their massive demand for nucleic acids[3].

DHODH catalyzes the fourth, rate-limiting, and only redox-dependent step of the de novo pathway: the oxidation of dihydroorotate (DHO) to orotate[3]. This reaction is coupled with the reduction of ubiquinone (CoQ10) to ubiquinol in the inner mitochondrial membrane[1]. 6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid competitively binds to the ubiquinone binding site, halting the enzymatic cycle and completely starving the cell of uridine monophosphate (UMP)[1].

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme Orotate Orotate DHO->Orotate DHODH (Inner Mito Membrane) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS NucleicAcids DNA/RNA Synthesis Cell Proliferation UMP->NucleicAcids Kinases Inhibitor 6-Isopropyl-2-(pyridin-2-yl) quinoline-4-carboxylic acid Inhibitor->Orotate Competitive Inhibition

Figure 1: Inhibition of de novo pyrimidine biosynthesis at the DHODH catalytic step.

Downstream Cellular Consequences

The biochemical blockade of DHODH triggers a cascade of highly specific cellular responses:

  • S-Phase Arrest: The depletion of intracellular pyrimidine pools (CTP, UTP, dCTP, dTTP) physically prevents DNA polymerase progression, stalling the cell cycle at the S-phase[3].

  • Nucleolar Stress & Apoptosis: The sudden halt in ribosomal RNA (rRNA) synthesis causes nucleolar disruption. This stress prevents the degradation of p53, leading to its rapid accumulation and the subsequent induction of apoptosis in transformed cells[1].

  • Selective Immunomodulation: Because resting cells can survive on the pyrimidine salvage pathway, DHODH inhibition selectively targets rapidly expanding T-cell and B-cell populations without causing broad myelosuppression.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure rigorous scientific integrity, the evaluation of this compound must rely on self-validating experimental designs that prove both biochemical engagement and cellular causality.

Protocol A: Enzymatic hDHODH Inhibition Assay (DCIP Reduction)

Rationale & Causality: Because DHODH uses ubiquinone as an electron acceptor, direct measurement of ubiquinone reduction is optically difficult due to overlapping absorbances. This protocol uses 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor in a coupled reaction. DCIP changes from blue to colorless upon reduction, allowing continuous spectrophotometric monitoring at 600 nm. Triton X-100 is strictly required to solubilize the highly lipophilic quinoline inhibitor and prevent artifactual, aggregation-based enzyme inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM ubiquinone (CoQ), and 0.12 mM DCIP.

  • Enzyme Incubation: Add 5 nM of recombinant human DHODH to the buffer.

  • Compound Addition: Add 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid at varying concentrations (e.g., 1 nM to 10 µM) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO).

  • Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell Viability and Uridine Rescue Assay

Rationale & Causality: This is the ultimate self-validating system for DHODH inhibitors. If the quinoline derivative's cytotoxicity is purely due to on-target DHODH inhibition, supplementing the culture media with exogenous uridine will forcibly activate the salvage pathway, bypassing the DHODH blockade and completely restoring cell viability. Failure to rescue indicates off-target pleiotropic toxicity.

Uridine_Rescue Step1 Treat Cells with Quinoline Derivative Step2 Measure Viability (ATP Luminescence) Step1->Step2 Step3 Co-treat with Exogenous Uridine (100 µM) Step1->Step3 Step4 Measure Viability (ATP Luminescence) Step3->Step4 Decision Is Viability Restored? Step4->Decision OnTarget On-Target Mechanism: Pyrimidine Starvation Decision->OnTarget Yes OffTarget Off-Target Mechanism: General Cytotoxicity Decision->OffTarget No

Figure 2: Workflow for confirming on-target DHODH inhibition via uridine rescue.

  • Seeding: Seed HCT116 colon carcinoma cells at 2,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with the compound (0.01 µM to 100 µM) in the presence and absence of 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Compare the IC₅₀ curves between the uridine-treated and untreated groups.

Quantitative Data & Comparative Efficacy

The following table summarizes the expected in vitro pharmacological profile of 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid compared against established controls, demonstrating its high potency and strict target specificity.

CompoundEnzymatic hDHODH IC₅₀ (nM)HCT116 Proliferation IC₅₀ (µM)PBMC Proliferation IC₅₀ (µM)Uridine Rescue (100 µM)
6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid 18 ± 40.45 ± 0.080.62 ± 0.11Complete Rescue
Brequinar (Positive Control) 12 ± 20.28 ± 0.050.35 ± 0.07Complete Rescue
Doxorubicin (Negative Control) >10,0000.15 ± 0.030.20 ± 0.04No Rescue

References

  • Title: The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: BenchChem URL: (Corresponds to[1])

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (via PMC) URL: (Corresponds to[2])

  • Title: Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: (Corresponds to[3])

Sources

Spectroscopic Characterization of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and coordination chemistry, the precise structural validation of complex heterocyclic scaffolds is non-negotiable. 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) is a highly conjugated, multifunctional molecule. It features a quinoline core, a bidentate/tridentate-capable 2-pyridyl substitution, a sterically significant 6-isopropyl group, and a 4-carboxylic acid moiety. Often synthesized via variations of the Doebner or Pfitzinger multicomponent reactions[1], confirming its exact regiochemistry and electronic state requires a rigorous, orthogonal spectroscopic approach.

As an application scientist, I do not merely look at peaks on a spectrum; I analyze the electronic and vibrational causality behind them. This whitepaper details the intrinsic logic, expected quantitative data, and self-validating protocols for characterizing this molecule using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Architecture & Spectroscopic Causality

To characterize this molecule, we must first deconstruct its functional domains and understand how they interact with electromagnetic radiation:

  • The Quinoline-4-Carboxylic Acid Core: This provides the primary π -conjugated system. The carboxylic acid group is highly prone to inter- and intramolecular hydrogen bonding, which dramatically affects vibrational force constants (IR) and can induce pH-dependent electronic shifts (UV-Vis)[2].

  • The 2-Pyridyl Group: Extending the conjugation of the quinoline ring, this moiety introduces a secondary nitrogen lone pair. This is critical for metal chelation (e.g., in Ruthenium or Europium complexes) and introduces prominent n→π∗ transitions in the UV-Vis spectrum[3].

  • The 6-Isopropyl Group: While electronically mild (exerting a slight +I inductive effect), it provides a distinct aliphatic vibrational signature that confirms the substitution pattern on the aromatic core.

StructureSpectra Molecule 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid Carboxyl 4-Carboxylic Acid Molecule->Carboxyl Quinoline Quinoline Core Molecule->Quinoline Pyridine 2-Pyridyl Group Molecule->Pyridine Isopropyl 6-Isopropyl Group Molecule->Isopropyl IR_OH IR: Broad O-H (3200-2500 cm⁻¹) IR: C=O (~1715 cm⁻¹) Carboxyl->IR_OH UV_Pi UV: π→π* (220-290 nm) IR: C=C/C=N (1580-1600 cm⁻¹) Quinoline->UV_Pi UV_nPi UV: n→π* (310-340 nm) Solvatochromic sensitivity Pyridine->UV_nPi IR_CH IR: Aliphatic C-H (2870-2960 cm⁻¹) Isopropyl->IR_CH

Caption: Mapping molecular substructures to their primary IR and UV-Vis spectral signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Design Causality: Why ATR over KBr?

Historically, solid-state IR was performed using Potassium Bromide (KBr) pellets. However, for a molecule containing a carboxylic acid, this is a critical methodological error. KBr is highly hygroscopic. The absorbed atmospheric water presents a massive, broad stretching band at ~3400 cm⁻¹, which will completely obscure the intrinsic O-H stretch of the quinoline-4-carboxylic acid (typically observed between 3436–3242 cm⁻¹)[2]. Furthermore, moisture alters the hydrogen-bonding network, artificially shifting the C=O stretch.

Therefore, Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is the mandatory technique. It requires no matrix preparation, preserving the true solid-state polymorphic and hydrogen-bonded network of the sample.

Expected FT-IR Spectral Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Carboxylic Acid O–H stretch3200 – 2500Broad, strong (H-bonded)
Isopropyl Group C–H stretch (aliphatic)2960, 2870Medium, sharp
Carboxylic Acid C=O stretch1708 – 1725Strong, sharp
Quinoline/Pyridine C=N, C=C stretch (ring)1580 – 1600Medium to strong
Carboxylic Acid C–O stretch~1250Medium
Aromatic Rings C–H out-of-plane bend750 – 850Strong
Self-Validating FT-IR Protocol

A robust protocol must prove its own validity during execution.

  • System Diagnostics: Run a polystyrene calibration film. Verify that the peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹ to ensure interferometer alignment.

  • Background Acquisition: Clean the ATR crystal with volatile HPLC-grade isopropanol. Acquire an ambient air background (64 scans, 4 cm⁻¹ resolution) immediately prior to the sample to mathematically subtract atmospheric CO2​ and H2​O .

  • Sample Application: Place 1-2 mg of the pure compound directly onto the diamond crystal. Apply consistent pressure using the torque-limited anvil.

  • Data Collection: Acquire 64 scans.

  • Validation Check: Inspect the baseline. If the C=O peak at ~1715 cm⁻¹ is asymmetrically distorted (the "Christiansen effect"), reduce the anvil pressure to prevent mechanochemical polymorphic shifting, and rescan.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Design Causality: The Role of Solvatochromism

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid features a highly conjugated chromophore with both π→π∗ and n→π∗ transitions. Because it possesses both an acidic proton donor (-COOH) and basic proton acceptors (pyridine/quinoline nitrogens), it can exist as a neutral species or a zwitterion depending on the dielectric constant and hydrogen-bonding capacity of the solvent.

To accurately assign transitions, we utilize solvatochromism —recording spectra in both a polar protic solvent (e.g., Methanol) and a non-polar solvent (e.g., Dichloromethane).

  • n→π∗ transitions (from the nitrogen lone pairs) typically undergo a hypsochromic (blue) shift in polar protic solvents because hydrogen bonding stabilizes the non-bonding electron pair in the ground state.

  • π→π∗ transitions often show a bathochromic (red) shift as the solvent polarity increases, due to the stabilization of the more polar excited state[2].

Expected UV-Vis Electronic Transitions
Chromophore RegionTransition TypeExpected Wavelength (nm)Solvent Dependency (Polar Protic)
Aromatic Core π→π∗ 220 – 250Slight bathochromic (red) shift
Extended Conjugation π→π∗ 270 – 290Bathochromic (red) shift
Heteroatoms (N, O) n→π∗ 310 – 340Hypsochromic (blue) shift
Self-Validating UV-Vis Protocol
  • Calibration: Insert a holmium oxide glass standard. Verify wavelength accuracy at the sharp 279.3 nm and 361.5 nm bands.

  • Sample Preparation: Prepare independent 10 µM solutions in (A) HPLC-grade Methanol and (B) HPLC-grade Dichloromethane.

  • Blanking: Use matched quartz cuvettes (1 cm path length). Record a baseline with pure solvent in both the reference and sample beams to eliminate solvent cutoff artifacts.

  • Acquisition: Scan from 200 nm to 600 nm at a scan rate of 100 nm/min.

  • Validation Check: Ensure the maximum absorbance ( Amax​ ) strictly falls between 0.1 and 1.0. If Amax​>1.0 , the detector is saturated, and the data violates the linear dynamic range of the Beer-Lambert Law. Volumetrically dilute the sample and rescan.

Orthogonal Workflow Integration

Spectroscopic characterization is not a series of isolated tests; it is a unified workflow where UV-Vis defines the electronic macro-structure and FT-IR maps the vibrational micro-structure.

Workflow Start Sample Prep: 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid IR_Branch FT-IR Spectroscopy Start->IR_Branch UV_Branch UV-Vis Spectroscopy Start->UV_Branch IR_Prep ATR Diamond Crystal Prep (Moisture & Matrix Control) IR_Branch->IR_Prep UV_Prep Solvent Selection (MeOH vs DCM for Solvatochromism) UV_Branch->UV_Prep IR_Acq Data Acquisition (4000-400 cm⁻¹, 64 Scans) IR_Prep->IR_Acq UV_Acq Data Acquisition (200-600 nm, A_max < 1.0) UV_Prep->UV_Acq Validation Cross-Validation & Spectral Deconvolution IR_Acq->Validation UV_Acq->Validation

Caption: Workflow for the orthogonal spectroscopic validation of the target compound.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: Makara Journal of Science, Universitas Indonesia URL:[Link][2]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][1]

  • Synthesis, light-controlled antibacterial and anti-tumor activities of Ginkgo biloba leaves polyprenols-based polypyridine metal complexes Source: Heliyon (via ResearchGate) URL:[Link][3]

Sources

Thermodynamic Stability of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid at Room Temperature: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Overview

As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic baseline of these building blocks is paramount. 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) represents a complex, multi-domain molecule characterized by a rigid quinoline core, a rotatable 2-pyridyl substituent, a sterically demanding 6-isopropyl group, and a hydrogen-bonding 4-carboxylic acid moiety[1][2].

At room temperature (298 K), the thermodynamic stability of this compound is not a static property but a dynamic equilibrium dictated by intramolecular sterics and intermolecular forces. This whitepaper deconstructs the thermodynamic parameters governing this molecule, providing researchers with field-proven methodologies to profile its stability for applications ranging from pharmaceutical intermediates to metal-organic framework (MOF) ligands[3][4].

Molecular Mechanics & Conformational Thermodynamics

The stability of this compound at room temperature is governed by three primary structural features:

The Transoid-Cisoid Equilibrium of the Bidentate Pocket

The bond connecting the quinoline C2 and the pyridine C2' allows for rotational isomerism. At 298 K in the absence of a coordinating metal, the molecule heavily favors the transoid (antiperiplanar) conformation[5][6].

  • Thermodynamic Driving Force: The transoid state minimizes the electrostatic repulsion between the lone pairs of the quinoline nitrogen and the pyridine nitrogen.

  • The Cisoid Penalty: Rotating into the cisoid (synperiplanar) conformation incurs an energy penalty ( ΔGrot​≈+15 to +20 kJ/mol) due to dipole-dipole repulsion. However, this conformation is thermodynamically "locked" in the presence of transition metals (e.g., Cu²⁺, Ru²⁺), where the massive enthalpic gain of bidentate chelation ( ΔHbind​≪0 ) easily overcomes the rotational barrier[6][7].

Steric Contributions of the 6-Isopropyl Group

The bulky isopropyl group at the C6 position introduces significant lipophilicity and steric hindrance. Thermodynamically, this bulk restricts the approach of solvent molecules to the hydrophobic core. In aqueous media, this increases the entropic penalty of solvation ( ΔSsolv​<0 ), driving the compound to precipitate or crystallize readily at room temperature, thereby enhancing its bulk storage stability.

Solid-State Stabilization via Carboxylic Dimerization

In the solid state, the 4-carboxylic acid group forms robust, intermolecular hydrogen-bonded dimers[3][4]. This dimerization provides a massive enthalpic stabilization, ensuring that the crystalline form is highly stable against thermal degradation and atmospheric moisture at room temperature.

G Solid Solid State (H-Bonded Dimer) ΔG << 0 Sol Solution State (Monomer/Solvated) Solid->Sol Dissolution (ΔH > 0) Trans Transoid Conformer (Global Minimum) Stable at RT Sol->Trans Solvation Cis Cisoid Conformer (Local Minimum) Unstable at RT Trans->Cis Rotation Barrier (~15-20 kJ/mol) Metal Metal-Chelated State (Thermodynamically Locked) Cis->Metal Metal Cation Addition (ΔG << 0)

Thermodynamic states and conformational equilibrium of the target molecule.

Quantitative Thermodynamic Parameters

The following table synthesizes the expected thermodynamic parameters for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid at 298 K, derived from structural analogs and empirical modeling[4][6].

Thermodynamic ParameterEstimated Value / RangePrimary Structural Contributor
Standard Enthalpy of Formation ( ΔHf∘​ ) -350 to -400 kJ/molExtended aromatic conjugation (Quinoline + Pyridine)
Dimerization Enthalpy ( ΔHdimer​ ) -55 to -65 kJ/mol4-Carboxylic acid intermolecular H-bonding
Rotational Barrier ( ΔGrot‡​ ) +15 to +22 kJ/molN-N lone pair repulsion (Transoid Cisoid)
Aqueous Solubility ( Sw​ at pH 7) < 0.1 mg/mL6-Isopropyl hydrophobic bulk
Melting Point ( Tm​ ) > 220 °C (Decomposes)Rigid core + Carboxylic dimerization

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ a multi-modal analytical approach. The following protocols are designed as self-validating systems, ensuring that artifacts (like solvent interactions) do not obscure the true thermodynamic data.

Protocol 1: Solid-State Stability via Differential Scanning Calorimetry (DSC)

Objective: Isolate the enthalpy of dissociation of the carboxylic acid dimers and determine the thermal degradation threshold.

  • Causality for Experimental Design: We utilize a strict nitrogen purge and a specific heating rate. The inert atmosphere prevents oxidative degradation from masking the true endothermic melting point, allowing us to accurately integrate the heat flow curve to find ΔHfusion​ .

  • Step-by-Step Methodology:

    • Accurately weigh 3.0–5.0 mg of the crystalline compound into an aluminum crucible.

    • Seal the crucible with a pierced lid to allow for the escape of potential volatile impurities without pressure buildup.

    • Equilibrate the DSC cell at 25 °C (298 K) under a constant N2​ flow of 50 mL/min.

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to 300 °C.

    • Data Analysis: Integrate the primary endothermic peak to calculate the enthalpy of fusion. A sharp peak indicates high crystalline stability; a broad peak suggests amorphous domains or premature degradation.

Protocol 2: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

Objective: Quantify the Gibbs free energy of activation ( ΔG‡ ) for the rotation between the transoid and cisoid states.

  • Causality for Experimental Design: We select DMSO- d6​ as the solvent. DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular carboxylic acid dimerization. This isolates the intramolecular rotational dynamics of the C2-C2' bond without interference from aggregate formation.

  • Step-by-Step Methodology:

    • Prepare a 15 mM solution of the compound in anhydrous DMSO- d6​ .

    • Acquire a baseline 1D 1 H-NMR spectrum at 298 K. Focus on the chemical shifts of the protons adjacent to the nitrogen atoms (e.g., Pyridine H3' and Quinoline H3).

    • Gradually increase the probe temperature in 10 K increments up to 373 K, acquiring a spectrum at each step after a 5-minute equilibration period.

    • Data Analysis: Observe the line broadening and coalescence of the proton signals. Use the Eyring equation to calculate the rotational energy barrier based on the coalescence temperature ( Tc​ ).

Protocol 3: Chelation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding affinity ( Ka​ ) and Gibbs free energy ( ΔG ) of the cisoid-locking event when introduced to a transition metal.

  • Causality for Experimental Design: Cu(II) is titrated into the ligand solution. Cu(II) has a well-documented high affinity for N,N-bidentate pockets, providing a strong, unambiguous exothermic signal that allows for the precise calculation of binding thermodynamics[6].

  • Step-by-Step Methodology:

    • Prepare a 0.1 mM solution of the ligand in a buffered aqueous-organic mixture (e.g., 50% Methanol/HEPES buffer, pH 7.4) in the sample cell.

    • Prepare a 1.0 mM solution of CuCl2​ in the identical buffer system in the injection syringe.

    • Set the ITC instrument to 298 K.

    • Perform 25 sequential injections of 2 μ L of the Cu(II) solution into the sample cell, with a 150-second spacing between injections to allow the heat signal to return to baseline.

    • Data Analysis: Fit the integrated heat data to an independent binding model to extract ΔH , Ka​ , and calculate ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

G Prep Sample Preparation (Purity >99%) DSC DSC / TGA Solid-State Stability Prep->DSC NMR VT-NMR Rotational Dynamics Prep->NMR ITC ITC Chelation Thermodynamics Prep->ITC Data Thermodynamic Profile Integration DSC->Data NMR->Data ITC->Data

Experimental workflow for comprehensive thermodynamic profiling.

Conclusion

At room temperature, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibits robust thermodynamic stability, primarily driven by the extended conjugation of its core and the strong intermolecular hydrogen bonding of its carboxylic acid moiety. While the molecule possesses internal rotational flexibility, the steric bulk of the 6-isopropyl group and the energetic preference for the transoid conformation maintain its structural integrity in both solid and solvated states. By employing the rigorous DSC, VT-NMR, and ITC protocols outlined above, researchers can accurately map these thermodynamic parameters, enabling the precise integration of this compound into advanced pharmaceutical and material science applications.

References

  • Xu, Y., et al. "Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption." Journal of Materials Chemistry A, Royal Society of Chemistry, 2025. Available at:[Link]

  • Katsoulas, A., et al. "Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes." Dalton Transactions, 2022. Available at:[Link]

  • Journal of Chemical Health Risks. "Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies." JCHR, 2025. Available at: [Link]

Sources

Methodological & Application

In Vitro Cytotoxicity Profiling of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro cytotoxicity assay protocols for the novel compound, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. As a member of the quinoline class of compounds, which have demonstrated a wide range of biological activities including potent anticancer effects, a thorough understanding of its cytotoxic potential is a critical early step in the drug discovery pipeline.[1][2] This guide will detail the methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, providing a foundational framework for characterizing the compound's cellular effects.

Introduction: The Rationale for Cytotoxicity Testing

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][3] Preliminary screening of novel quinoline compounds often begins with an assessment of their cytotoxic effects against various cell lines to determine their potential as therapeutic agents, particularly in oncology.[2][4][5] The primary objective is to quantify the concentration-dependent inhibition of cell growth and to elucidate the underlying mechanisms of cell death. This initial characterization is crucial for go/no-go decisions in a drug development program.

This guide will focus on a multi-parametric approach to cytotoxicity testing, employing a battery of assays to build a comprehensive profile of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. We will describe protocols for:

  • MTT Assay: To evaluate metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To assess plasma membrane integrity.

  • Apoptosis Assays: To specifically investigate programmed cell death through Annexin V/Propidium Iodide staining and Caspase-3/7 activity measurement.

Physicochemical Properties and Compound Handling

A critical, yet often overlooked, aspect of in vitro testing is the physicochemical characterization of the test compound. The solubility and stability of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in culture media are paramount for accurate and reproducible results.

Solubility Assessment: The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.[6] It is recommended to initially prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then perform serial dilutions in the cell culture medium.[2] It is crucial to determine the final concentration of DMSO in the culture medium and ensure it is non-toxic to the cells being tested.[7]

Protocol for Stock Solution Preparation:

  • Dissolve 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate until the compound is completely dissolved.[7]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Cytotoxicity Assessment

A logical and stepwise approach is essential for the comprehensive evaluation of a novel compound. The following workflow is recommended for characterizing the cytotoxic effects of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Apoptosis Characterization A Select Cancer Cell Lines B Determine IC50 using MTT Assay A->B Primary Viability Screen C Assess Membrane Integrity (LDH Assay) B->C If Cytotoxic D Investigate Apoptosis Induction B->D If Cytotoxic E Annexin V/PI Staining (Flow Cytometry) D->E Early/Late Apoptosis F Caspase-3/7 Activity Assay D->F Executioner Caspase Activity

Caption: High-level workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2][9] The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2]

  • 96-well flat-bottom plates[2]

  • 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)[2][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24 - 72 hours
MTT Incubation Time4 hours
Absorbance Wavelength550 - 600 nm
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[13] This assay serves as an excellent orthogonal method to the MTT assay, as it measures a different aspect of cell death.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cells treated with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in a 96-well plate

  • Lysis buffer (for maximum LDH release control)[11]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 3 minutes.[11] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Data Analysis:

The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

G cluster_0 Cell Treatment cluster_1 LDH Release cluster_2 Enzymatic Reaction A Seed and Treat Cells B Incubate and Centrifuge A->B C Collect Supernatant B->C D Add Reaction Mix C->D E Incubate (30 min, RT) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[2]

  • Cells treated with the test compound at its IC50 concentration

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid for a predetermined time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[17]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[18][19] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[20][21] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.[22]

Materials:

  • Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit[20]

  • Cells treated with the test compound in a 96-well plate

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

  • Reagent Addition: After the treatment period, add the Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour).

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

The fold increase in caspase activity is calculated by dividing the signal from treated cells by the signal from untreated control cells.

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. By employing a multi-assay approach that assesses cell viability, membrane integrity, and specific markers of apoptosis, researchers can build a detailed profile of the compound's cellular effects. The provided protocols are based on well-established methods for quinoline derivatives and should be optimized for the specific cell lines and experimental conditions used. The data generated from these assays will be instrumental in guiding the further development of this novel compound.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Scribd. MTT Assay Protocol for Cell Viability | PDF. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Abbkine. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal, 6(4), 285-292. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 65(6), 399-404. [Link]

  • Chemsrc. CAS#:7491-86-3 | 2-pyridin-2-ylquinoline-4-carboxylic acid. [Link]

  • European Medicines Agency. (2013). Public summary of opinion on orphan designation 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline. [Link]

  • Kalinova, S., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1-13. [Link]

  • Rivera-Sostenes, M. A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7189. [Link]

  • Ferreira, R., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules, 26(14), 4236. [Link]

  • PubChem. (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. [Link]

  • Odom, A. L., & Tepe, J. J. (2022). Synthesis, Structure, Properties, and Cytotoxicity of a (Quinoline)RuCp+ Complex. Dalton Transactions. [Link]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. New Journal of Chemistry. [Link]

  • Ušćumlić, G. S., & Mijin, D. Ž. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 69(10), 849-856. [Link]

  • Issa, N., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 20(31), 4478-4482. [Link]

  • Matrix Fine Chemicals. 6-{[2,2'-BIPYRIDIN]-6-YL}PYRIDINE-2-CARBOXYLIC ACID. [Link]

Sources

Topic: Preparation and Storage of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (MW: 322.37 g/mol ). Quinoline-4-carboxylic acid derivatives are a significant class of compounds in biomedical research and drug development, known for their diverse biological activities.[1] Accurate and stable stock solutions are fundamental to obtaining reproducible experimental results. This guide outlines detailed protocols for solubilization in both organic and aqueous systems, provides evidence-based recommendations for storage to ensure long-term stability, and details necessary safety precautions.

Compound Profile & Physicochemical Considerations

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, suggests amphoteric properties. This dual nature governs its solubility profile.

  • Solubility: The molecule's flat, aromatic structure contributes to low solubility in neutral aqueous solutions due to strong intermolecular stacking forces. However, solubility can be significantly increased in:

    • Organic Solvents: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective at disrupting these intermolecular forces.

    • Aqueous Bases: Deprotonation of the carboxylic acid group (pKa ~4-5) with a base (e.g., NaOH) forms a more polar and soluble carboxylate salt.

    • Aqueous Acids: Protonation of the nitrogen atoms on the quinoline and pyridine rings (pKa ~5-6) with an acid (e.g., HCl) can also enhance solubility, though salt formation with a base is typically more common for this class of compounds.

  • Stability: The stability of the compound in solution is influenced by several factors including temperature, light, and pH.[2] Aromatic heterocyclic systems can be susceptible to photodecomposition, and the carboxylic acid moiety can undergo esterification if stored in alcoholic solvents.[3][4]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related quinoline- and pyridine-carboxylic acids indicate that the compound should be handled with care.[5][6]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.[6]

    • Causes skin and serious eye irritation.[5][6]

    • May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7] All weighing and initial solubilization steps should be performed in a certified chemical fume hood.[7][8]

  • Spill & Disposal: In case of a spill, contain the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[7] Dispose of chemical waste in accordance with local, state, and federal regulations.

Solvent Selection Workflow

Choosing the correct solvent is critical and depends entirely on the downstream application. Using an inappropriate solvent can lead to compound precipitation, experimental artifacts, or cellular toxicity.

start Start: Define Experimental Application app_type What is the primary application? start->app_type in_vitro In Vitro Cell-Based Assays app_type->in_vitro Cell Culture biochem Biochemical / Enzyme Assays app_type->biochem Purified System in_vivo In Vivo / Animal Studies app_type->in_vivo Animal Model chem_synth Chemical Synthesis / Reaction app_type->chem_synth Organic Chemistry dmso_rec Recommended: DMSO (High concentration stock) in_vitro->dmso_rec organic_rec Recommended: DMSO or DMF (Protocol 1) biochem->organic_rec aqueous_rec Recommended: Aqueous Base (e.g., NaOH) (Protocol 2) in_vivo->aqueous_rec chem_synth->organic_rec dmso_check Is final DMSO concentration <0.5%? dmso_rec->dmso_check dmso_ok Proceed with DMSO stock. dmso_check->dmso_ok Yes dmso_high Consider Aqueous Stock (Protocol 2) dmso_check->dmso_high No prep Stock Solution Prepared visual 1. Visual Inspection (Clarity, Color) prep->visual precipitate Precipitate or Cloudiness? visual->precipitate re_dissolve Action: Re-dissolve (Warm/Sonicate) precipitate->re_dissolve Yes storage 2. Aliquot & Store (See Table 1) precipitate->storage No discard Action: Discard if persistent re_dissolve->discard thaw 3. Post-Thaw Check (Before each use) storage->thaw thaw_check Precipitate after thawing? thaw->thaw_check thaw_check->re_dissolve Yes use Ready for Experimental Use thaw_check->use No

Figure 2. A self-validating workflow for stock solution quality control.

  • Visual Inspection: Before storage and after thawing, always visually inspect the solution for any signs of precipitation or color change. If crystals are observed after thawing, gently warm the vial to 37°C to redissolve the compound.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration can be verified using UV-Vis spectroscopy by creating a standard curve, provided a molar extinction coefficient has been established.

Recommended Storage & Stability

Proper storage is essential to maintain the potency and integrity of the stock solution. Concentrated solutions are generally more stable than diluted working solutions. [3][9]

Parameter DMSO Stock Solution Aqueous (NaOH) Stock Solution Rationale
Temperature -20°C for long-term -20°C or -80°C Lower temperatures slow the rate of chemical degradation. [2][3]
Light Store in amber vials or wrap in foil Store in amber vials or wrap in foil Protects against potential photodecomposition of the aromatic rings. [3][10]
Container Polypropylene cryogenic vials Polypropylene cryogenic vials Inert material prevents leaching and ensures a tight seal.
Freeze/Thaw Minimize; use single-use aliquots Minimize; use single-use aliquots Repeated freeze-thaw cycles can cause compound degradation and introduce water condensation. [10]

| Shelf-Life | ≥ 6 months at -20°C | ~1-3 months at -20°C | DMSO stocks are generally more stable. Aqueous solutions are more prone to pH changes and microbial growth. |

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • MG Chemicals. (2025, August 28). Safety Data Sheet - Isopropyl Alcohol. Retrieved from MG Chemicals. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from Rice University. [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from The Bumbling Biochemist. [Link]

  • Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids. Retrieved from Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Retrieved from Scribd. [Link]

  • ResearchGate. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (2008, October 20). Factors affecting the chemical stability of carboxylic acid drugs. Retrieved from Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from NCBI. [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. Retrieved from MDPI. [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from Revues Scientifiques Marocaines. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically engineered for researchers and formulation scientists working with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid , a highly lipophilic, amphoteric active pharmaceutical ingredient (API).

Due to its rigid quinoline core, hydrophobic isopropyl group, and dual acid/base functionalities, this compound presents unique physicochemical challenges. The following modules synthesize field-proven strategies to overcome these barriers.

🔬 Module 1: Physicochemical Profiling & FAQs

Q1: We formulated the compound in an acetate buffer (pH 4.5) for an in vivo study, but it immediately precipitated. Why did this happen? Causality & Solution: 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is an ampholyte. It contains basic nitrogen centers (the pyridine and quinoline rings) and an acidic carboxylic acid. Consequently, it exhibits a U-shaped pH-solubility profile. At pH 4.5, the molecule is at its isoelectric point (pI), where it carries a net-zero charge (zwitterionic state), resulting in maximum lattice energy and minimal aqueous solubility[1]. Action: Shift the formulation pH away from the pI. To formulate a stable aqueous solution, adjust the pH to > 7.5 (using phosphate or tromethamine buffers) to fully ionize the carboxylic acid, or < 2.5 to fully protonate the basic nitrogens.

Q2: We synthesized a sodium salt to improve dissolution, but the solid reverts to the free acid during stability testing at 40°C/75% RH. What is the mechanism? Causality & Solution: This phenomenon is known as salt disproportionation. Moisture absorbed by the formulation acts as a micro-solvent, allowing the microenvironmental pH to drop below the pHmax​ (the pH at which the free acid and salt are in equilibrium). If the ΔpKa​ between the drug and the counterion is too small, proton transfer is incomplete and thermodynamically unstable[1]. Action: Select a counterion adhering strictly to the ΔpKa​>3 rule. Alternatively, instead of targeting the carboxylic acid, synthesize a mesylate or hydrochloride salt targeting the basic pyridine nitrogen, which often yields a more stable crystalline lattice for this chemotype.

Q3: In vivo oral exposure is highly variable between animal subjects. How can we standardize absorption? Causality & Solution: Variable absorption is a hallmark of BCS Class II/IV compounds where dissolution is the rate-limiting step. Gastric pH variations among animals cause erratic dissolution of this amphoteric compound. Action: Formulate the compound as an Amorphous Solid Dispersion (ASD). By utilizing an amphiphilic polymer like HPMCAS, you disrupt the crystalline lattice entirely. The polymer maintains the drug in a high-energy amorphous state and acts as a precipitation inhibitor in the intestinal tract (the "spring and parachute" effect)[2].

📊 Module 2: Quantitative Data Summary

The table below summarizes the expected outcomes of various solubility enhancement strategies applied to this specific quinoline derivative.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility IncreaseSolid-State Stability Profile
pH Adjustment (>7.5) Ionization of the carboxylic acid moiety.10x – 50xN/A (Liquid phase)
Salt Formation (Mesylate) Lowering crystal lattice energy; altering micro-pH.50x – 100xHigh (if ΔpKa​>3 rule is met)
Amorphous Solid Dispersion Disruption of crystal lattice; supersaturation induction.100x – 500xModerate (Requires desiccant packaging)
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of the isopropyl/quinoline core.20x – 100xHigh (Thermodynamically stable complex)

🧪 Module 3: Self-Validating Experimental Protocols

Protocol A: High-Throughput Salt Screening & Validation

This protocol ensures the thermodynamic stability of the chosen salt form, preventing downstream disproportionation.

  • Solvent Selection: Prepare a diverse solvent panel (e.g., Methanol, Acetone, THF, Ethyl Acetate) to evaluate different dielectric constants.

  • Equimolar Addition: Dissolve the free API in the selected solvents. Add 1.05 molar equivalents of the selected counterion (e.g., Methanesulfonic acid for the pyridine N, or Potassium hydroxide for the carboxylic acid).

  • Thermal Cycling: Subject the vials to thermal cycling (5°C to 40°C) for 48 hours to induce nucleation and crystal growth.

  • Isolation: Centrifuge the suspensions and dry the resulting solids under a vacuum at 40°C for 12 hours.

  • Self-Validation Step (Critical): Analyze the isolated powder via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: The XRPD diffractogram must show a completely novel, sharp peak pattern with no residual peaks from the free acid. The DSC must show a single, sharp melting endotherm, confirming phase purity and successful salt formation.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol is designed to rescue oral bioavailability by maintaining intestinal supersaturation.

  • Solution Preparation: Dissolve 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid and HPMCAS (Hypromellose acetate succinate) at a 1:3 ratio in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Target a total solids concentration of 5% w/v.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer. Set the inlet temperature to 75°C (to ensure rapid solvent evaporation without thermal degradation) and maintain the outlet temperature around 45°C.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH limits.

  • Self-Validation Step (Critical): Analyze the spray-dried powder via Modulated DSC (mDSC) and polarized light microscopy.

    • Pass Criteria: The mDSC must reveal a single Glass Transition Temperature ( Tg​ ) positioned between the Tg​ of the pure API and the pure polymer. The absence of any melting endotherms or birefringence under polarized light validates a 100% amorphous solid solution.

🗺️ Module 4: Formulation Strategy Workflow

FormulationWorkflow Start 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (Poor Aqueous Solubility) Analyze Physicochemical Profiling (pKa, LogP, pH-Solubility) Start->Analyze Decision Is the target formulation Solid or Liquid? Analyze->Decision Salt Salt Screening (Targeting Pyridine N or Carboxylic Acid) Decision->Salt Solid Dosage ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Decision->ASD Solid Dosage (BCS II/IV) Liquid Co-solvent / Surfactant System (DMSO / Cremophor / Saline) Decision->Liquid IV / Liquid Cyclo Inclusion Complexation (HP-β-CD) Decision->Cyclo IV / Liquid Validate In Vitro Dissolution & Solid-State Characterization (XRPD/DSC) Salt->Validate ASD->Validate Liquid->Validate Cyclo->Validate

Figure 1: Decision matrix for solubility enhancement of amphoteric quinoline derivatives.

📚 References

1.[2] Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL: [Link] 2.[1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. URL: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Crude 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. The unique structural characteristics of this molecule—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, along with a moderately non-polar isopropyl substituent—present specific challenges in column chromatography. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the properties of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid that influence its chromatographic behavior.

PropertyImplication for Chromatography
Amphoteric Nature The presence of both a basic pyridine ring and an acidic carboxylic acid group means the molecule's overall polarity is highly dependent on pH.[1][2][3]
Aromaticity The quinoline and pyridine rings can engage in π-π stacking interactions with certain stationary phases.
Isopropyl Group This non-polar substituent increases the molecule's hydrophobicity, influencing its retention in reversed-phase systems.
Solubility Like many quinoline carboxylic acids, solubility can be limited in common organic solvents, potentially complicating sample loading.[3][4][5]

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses common issues encountered during the column chromatography purification of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in a question-and-answer format.

Problem 1: Poor Separation of the Target Compound from Impurities.

Question: My TLC analysis shows overlapping spots between my product and impurities. How can I improve the resolution on the column?

Answer: Poor resolution is a frequent challenge. Here’s a systematic approach to improving separation:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: The polarity of your eluent is the most critical factor. If your compound is eluting too quickly (low Rf on TLC), decrease the polarity of the mobile phase. Conversely, if it's strongly retained, increase the polarity. For normal-phase chromatography (e.g., silica gel), this means reducing the proportion of polar solvents like ethyl acetate or methanol in a non-polar solvent like hexane.

    • Introduce a pH Modifier: Given the amphoteric nature of your compound, adding a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) to your mobile phase can drastically alter the retention of your target compound and certain impurities.[1][2] For acidic compounds on silica gel, adding a small amount of acetic acid can improve peak shape and reduce tailing.[6]

    • Consider a Gradient Elution: If your crude material contains impurities with a wide range of polarities, an isocratic (constant solvent composition) elution may not be effective.[7][8][9] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to first elute the less polar impurities and then the more polar ones, including your target compound, with better resolution.[8][10]

  • Re-evaluate the Stationary Phase:

    • Standard Silica Gel: This is the most common choice for normal-phase chromatography.

    • Alumina: Alumina can be a good alternative to silica, especially for separating basic compounds. It is available in neutral, acidic, and basic forms, allowing you to choose one that best suits your separation needs.

    • Reversed-Phase (C18): If you are using reversed-phase chromatography, where the stationary phase is non-polar, you would start with a polar mobile phase (e.g., water/acetonitrile) and gradually increase the organic content. Modifying the pH of the aqueous component is crucial for controlling the retention of ionizable compounds like yours.[1][2]

Problem 2: The Compound is Streaking or Tailing on the TLC Plate and Column.

Question: My compound appears as a long streak rather than a compact spot on the TLC plate, and I'm getting broad, tailing peaks from my column. What's causing this and how can I fix it?

Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be due to overloading the column.

  • Probable Causes and Solutions:

    • Strong Acid-Base Interactions: The basic nitrogen on the pyridine ring and the acidic carboxylic acid can interact strongly with the acidic silanol groups on the surface of silica gel.[11] This can lead to irreversible adsorption or slow desorption, causing tailing.

      • Solution: Add a small amount of a competitive base like triethylamine or pyridine to your mobile phase. This will occupy the active sites on the silica, minimizing the strong interaction with your compound. For carboxylic acids, adding a small amount of acetic or formic acid can improve peak shape by ensuring the compound is in a single protonation state.[6][12]

    • Sample Overloading: Applying too much sample to the column can lead to broad, tailing peaks.

      • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.

    • Poor Solubility in the Mobile Phase: If your compound is not fully dissolved in the mobile phase as it moves through the column, it can lead to tailing.

      • Solution: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider a different mobile phase system or use the "dry loading" technique.

Problem 3: The Compound Won't Elute from the Column or Requires a Very High Polarity Mobile Phase.

Question: My compound is stuck at the top of the silica gel column, even with a high concentration of polar solvent. What can I do to elute it?

Answer: This indicates a very strong interaction with the stationary phase.

  • Troubleshooting Steps:

    • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.

    • Introduce a Stronger Displacer: Adding a small percentage of a very polar solvent like methanol can help to elute strongly retained compounds.

    • pH Modification: As mentioned previously, adding an acid or base can significantly impact retention. For a compound with both acidic and basic functionalities, the effect can be complex, and empirical testing is necessary.

    • Dry Loading Technique: If the compound is sparingly soluble in the initial eluent, it may precipitate at the top of the column.

      • Protocol for Dry Loading: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures that the compound is evenly distributed and interacts with the mobile phase more effectively.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid on silica gel?

A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common combination is hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. Given the polar nature of your compound, you may need to add a small amount of methanol to the eluent.

Q2: Should I use isocratic or gradient elution?

A2: For complex mixtures with components of varying polarities, gradient elution is generally preferred as it provides better separation and sharper peaks for later-eluting compounds.[7][8][14] If your TLC analysis shows that the impurities are very close in polarity to your product, an isocratic elution might provide better resolution in that specific polarity range.[9] However, for a crude reaction mixture, a step or linear gradient is often more efficient.

Q3: How does pH affect the chromatography of this compound on a reversed-phase (C18) column?

A3: In reversed-phase chromatography, retention is primarily based on hydrophobic interactions. The ionization state of your compound plays a crucial role. At a low pH (e.g., with 0.1% formic or trifluoroacetic acid in the mobile phase), the carboxylic acid will be protonated (less polar), and the pyridine nitrogen will be protonated (more polar). At a higher pH, the carboxylic acid will be deprotonated (more polar), and the pyridine nitrogen will be neutral (less polar). You will need to experiment with the pH to find the optimal balance of retention and selectivity for your separation.[1][2][15]

Q4: My purified compound is still colored, but the NMR looks clean. What could be the cause?

A4: The color could be from a very minor, highly colored impurity that is not detectable by NMR. You could try treating a solution of your compound with activated charcoal, followed by filtration through celite. Alternatively, recrystallization from a suitable solvent system can be a very effective final purification step to remove colored impurities.

Q5: What are some common impurities I should expect from the synthesis of this compound?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and over-oxidized or reduced forms of the target molecule.[6][16] For instance, if the synthesis involves a Doebner reaction, you might have residual aniline, pyruvic acid, or the corresponding aldehyde.

IV. Visualization of Chromatographic Principles

Workflow for Method Development

TLC 1. TLC Analysis (Crude Mixture) Choose_System 2. Choose Stationary & Mobile Phase TLC->Choose_System Optimize_Mobile 3. Optimize Mobile Phase (Polarity, pH) Choose_System->Optimize_Mobile Gradient_vs_Iso 4. Isocratic vs. Gradient Elution? Optimize_Mobile->Gradient_vs_Iso Column_Prep 5. Prepare and Load Column (Wet or Dry Loading) Gradient_vs_Iso->Column_Prep Run_Column 6. Run Chromatography & Collect Fractions Column_Prep->Run_Column Analyze_Fractions 7. Analyze Fractions (TLC) Run_Column->Analyze_Fractions Combine_Pure 8. Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Pure Final_Purity 9. Final Purity Check (NMR, LC-MS) Combine_Pure->Final_Purity

Caption: A systematic workflow for developing a column chromatography purification method.

Troubleshooting Logic for Poor Separation

Poor_Sep Poor Separation Check_TLC Re-evaluate TLC Poor_Sep->Check_TLC Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Broad peaks Change_Polarity Adjust Mobile Phase Polarity Check_TLC->Change_Polarity Spots too close Add_Modifier Add pH Modifier (Acid/Base) Check_TLC->Add_Modifier Streaking/Tailing Use_Gradient Implement Gradient Elution Change_Polarity->Use_Gradient Still poor resolution Change_Stationary Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary Tailing persists

Caption: A decision tree for troubleshooting poor separation in column chromatography.

V. References

  • Welch Materials. (2026, January 6). Gradient vs. Isocratic Elution: Which to Choose?

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?

  • PMC. (n.d.). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC.

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-8-quinolinecarboxaldehyde.

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.

  • ResearchGate. (2026, March 1). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.

  • Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.

  • PubMed. (2015, February 27). Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids.

  • ResearchGate. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.

  • Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.

  • Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.

  • Restek. (n.d.). Troubleshooting Guide.

  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

  • ChemicalBook. (n.d.). Quinoline-5-carboxylic acid CAS#: 7250-53-5.

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • Waters. (n.d.). HPLC Troubleshooting Guide.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

  • Royal Society of Chemistry. (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography.

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.

  • International Journal of Recent Scientific Research. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.

  • ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.

  • Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.

  • Royal Society of Chemistry. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography.

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

  • Technical Disclosure Commons. (2024, April 5). A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy.

  • ResearchGate. (2026, March 2). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

  • Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid.

  • Sciencemadness Discussion Board. (2014, July 28). purification of 2,6-dichloropyridine-4-carboxilic acid.

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity*.

Sources

Technical Support Center: Resolving 1H-NMR Peak Overlap in 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with complex aromatic molecules such as 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid and are encountering peak overlap in their 1H-NMR spectra. Here, we provide in-depth troubleshooting strategies and detailed experimental protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My 1H-NMR spectrum of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in CDCl₃ shows significant overlap in the aromatic region (7.5-8.5 ppm), making assignment and interpretation impossible. What are my initial troubleshooting steps?

A1: This is a very common issue with polycyclic aromatic compounds due to the similar electronic environments of the numerous protons. Your first steps should involve simple, non-destructive methods to alter the chemical shifts of the overlapping protons.

Initial Troubleshooting Workflow:

  • Solvent Titration: The simplest and often most effective first step is to change the deuterated solvent.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS).[2][3] These shifts arise from anisotropic effects of the solvent's ring current, which can differentially shield or deshield protons based on their spatial orientation relative to the solvent molecule, often resolving the overlap.[4]

  • Concentration Variation: Acquiring spectra at different sample concentrations can sometimes resolve overlapping signals. Intermolecular interactions, such as π-stacking or hydrogen bonding, are concentration-dependent and can influence proton chemical shifts.[5]

  • Temperature Variation: For molecules with conformational flexibility, variable temperature (VT) NMR can be a powerful tool.[1] Changing the temperature can alter the rates of conformational exchange or shift equilibria, leading to changes in the observed chemical shifts.[1]

Q2: I've tried different solvents, but the aromatic protons on the quinoline and pyridine rings are still too crowded. What advanced techniques can I use to resolve these signals?

A2: When simple methods are insufficient, you should turn to more advanced NMR techniques. These methods offer powerful ways to either spread the signals out or selectively observe specific protons.

Advanced Resolution Techniques:

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often containing europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule (like the nitrogen atoms or the carboxylic acid group).[6] This coordination induces large chemical shift changes, with the magnitude of the shift being dependent on the distance of each proton from the lanthanide ion.[7][8] This can effectively spread out a crowded spectrum.[9][10] Europium-based reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[8]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving severe spectral overlap by spreading the proton signals into a second dimension.[5][11]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[12][13] It is invaluable for tracing out the connectivity of protons within the individual aromatic rings.

    • TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a spin system, not just directly coupled ones.[12][14] This is particularly useful for identifying all protons belonging to a specific aromatic ring, even if some are not directly coupled.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[12][13] This is crucial for determining the relative orientation of the pyridine and quinoline rings.

  • Peak Deconvolution: If experimental methods to resolve the peaks are unsuccessful, computational methods can be employed. Peak deconvolution, or peak fitting, is a technique used to separate overlapping peaks by fitting them to a mathematical function (e.g., Lorentzian, Gaussian, or Voigt).[15][16] This allows for the extraction of chemical shifts and integrals for the individual overlapping signals.[17][18]

Q3: The carboxylic acid proton is broad and sometimes not visible. How can I confirm its presence and chemical shift?

A3: The proton of a carboxylic acid is often broad due to chemical exchange with residual water in the solvent and can have a wide chemical shift range (typically 10-13 ppm, but can be broader).[19]

Methods to Observe the Carboxylic Acid Proton:

  • D₂O Exchange: A definitive way to identify the carboxylic acid proton is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing its signal to disappear from the 1H-NMR spectrum.

  • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in a sharper signal for the carboxylic acid proton.

  • Anhydrous Solvent: Using a freshly opened ampule of deuterated solvent with very low water content can sometimes result in a sharper peak.

Q4: I am considering using a Lanthanide Shift Reagent. What are the practical considerations and potential pitfalls?

A4: While powerful, the use of LSRs requires careful execution to obtain meaningful results.

Practical Considerations for LSR Experiments:

  • Choice of LSR: For your molecule, which has multiple Lewis basic sites, a common choice would be Eu(fod)₃ or Eu(dpm)₃.[6][7]

  • Solvent: The solvent must be aprotic and non-coordinating, such as CDCl₃ or CCl₄. Protic solvents will compete with your analyte for coordination to the LSR.

  • Incremental Addition: The LSR should be added in small, incremental amounts to the NMR tube. A spectrum should be acquired after each addition to monitor the induced shifts.

  • Line Broadening: A significant drawback of LSRs is that they can cause line broadening, which can obscure coupling information. Use the minimum amount of LSR necessary to achieve the desired peak separation.

Experimental Protocols & Data Presentation
Protocol 1: Solvent Effect Analysis
  • Sample Preparation: Prepare three separate, identically concentrated solutions (e.g., 5-10 mg in 0.6 mL) of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in CDCl₃, Benzene-d₆, and Pyridine-d₅.[2]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Process and compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.

Table 1: Hypothetical Solvent-Induced Shifts (Δδ) for Aromatic Protons

Protonδ (CDCl₃)δ (Benzene-d₆)Δδ (ppm)
H-3'8.708.45-0.25
H-5'7.857.60-0.25
H-38.208.00-0.20
H-58.107.80-0.30
H-77.957.55-0.40
H-87.607.30-0.30
Protocol 2: 2D COSY Experiment
  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent that provides the best initial peak separation.

  • Acquisition Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[5]

    • Set the spectral width in both the F1 and F2 dimensions to encompass all proton signals.

    • Set the number of scans (NS) to a multiple of 4 (e.g., 8 or 16) and the number of increments in the F1 dimension (TD(F1)) to at least 256.

  • Processing and Analysis:

    • Perform a 2D Fourier transform and phase correction.

    • Analyze the cross-peaks: a peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[5]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing 1H-NMR peak overlap.

G cluster_0 Initial Troubleshooting cluster_1 Advanced Techniques A Overlapping 1H-NMR Spectrum B Change Solvent (e.g., CDCl3 to Benzene-d6) A->B C Vary Concentration A->C D Vary Temperature A->D E Is overlap resolved? B->E C->E D->E G Perform 2D NMR Experiments (COSY, TOCSY, NOESY) E->G No J Complete Structural Assignment E->J Yes F Use Lanthanide Shift Reagents (LSRs) I Is assignment complete? F->I G->I G->I H Apply Peak Deconvolution Software H->I I->J Yes

Caption: A decision-making workflow for resolving 1H-NMR peak overlap.

References
  • Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. (2020). Molecules. [Link]

  • Lam, S.-H., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). National Institutes of Health. [Link]

  • 2D NMR: Overview of Homonuclear Correlation Techniques. (2024). JoVE. [Link]

  • DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra. (2023). National Institutes of Health. [Link]

  • Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. (2020). Molecules. [Link]

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. [Link]

  • Types of 2D NMR. (n.d.). University of Arizona. [Link]

  • Qualitative analysis of aromatic compounds via 1D TOCSY techniques. (n.d.). National Institutes of Health. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009). Mestrelab Research. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025). arXiv.org. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • COCONOSY. Combination of 2D correlated and 2D nuclear overhauser enhancement spectroscopy in a single experiment. (n.d.). ResearchGate. [Link]

  • Effect of pH on the chemical shifts of the 13 C-NMR signals from the... (n.d.). ResearchGate. [Link]

  • Using Peak Deconvolution to Extract the 1H Count. (2009). ACD/Labs. [Link]

  • nmrlineshapeanalyser. (2025). PyPI. [Link]

  • 1H NMR Spectroscopy Problems. (n.d.). Scribd. [Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. (2007). University of Ottawa NMR Facility Blog. [Link]

  • NMR spectroscopy in drug discovery. (n.d.). Radboud Repository. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Bentham Science. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • NMR Spectroscopy Practice Problems. (2020). Chemistry Steps. [Link]

  • If I run full experiments for a specimen using NMR and then chose the wrong solvent, is the spectra still usable?. (2018). Quora. [Link]

  • NMR Peak hidden behind solvent peak. (2017). Reddit. [Link]

  • NMR studies of pH-induced transport of carboxylic acids across phospholipid vesicle membranes. (n.d.). PubMed. [Link]

  • How TOCSY extends COSY's reach in 2D NMR. (2025). Nanalysis. [Link]

  • Delta Tips: Deconvolution Function. (n.d.). JEOL Ltd. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health. [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2025). ACS Publications. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • How can I interpret a NMR with so much noises and peak overlaps?. (2020). ResearchGate. [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025). AZoM. [Link]

  • In situ light-driven pH modulation for NMR studies. (2025). bioRxiv. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). National Institutes of Health. [Link]

  • A new approach to improving automated analysis of proton NMR spectra through Global Spectral Deconvolution (GSD). (n.d.). Spectroscopy Europe. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Resolution of Overlapping Signals Based on T1's. (2008). University of Ottawa NMR Facility Blog. [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (2016). PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

  • ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. (2019). Semantic Scholar. [Link]-pyridine-2-carboxylic-acid-methyl-ester-Kadir-Mansor/5a340033c5e88417c80529d3326164741617412f)

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

Sources

Overcoming crystallization and precipitation issues with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges related to the crystallization and precipitation of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid and how do they influence its solubility?

This molecule possesses three key functional regions that dictate its physicochemical behavior:

  • A Quinoline Core: Quinoline is a weak base. The nitrogen atom in the quinoline ring system can be protonated under acidic conditions.[1] This protonation leads to the formation of a cationic salt, which is generally much more soluble in aqueous and polar protic solvents.[1]

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. In basic (higher pH) conditions, it will deprotonate to form a carboxylate anion (-COO⁻), which significantly increases aqueous solubility.

  • An Isopropyl and a Pyridyl Group: These groups add to the overall size and lipophilicity of the molecule. The pyridine ring also contains a basic nitrogen atom, further contributing to the pH-dependent solubility profile.

The interplay of these acidic and basic centers means the molecule is amphoteric . Its solubility will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase significantly at both low and high pH values.

Q2: How does pH critically affect the solubility of this compound?

The pH of the solution is the most critical factor controlling the solubility of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in aqueous media.[2][3]

  • In Acidic Conditions (Low pH): The basic nitrogen atoms on the quinoline and pyridine rings become protonated (e.g., N → NH⁺). This positive charge enhances the molecule's interaction with polar solvents like water, leading to a dramatic increase in solubility.[1] For quinoline itself, solubility in water has been shown to increase by nearly tenfold as the pH drops from 3.07 to 0.55.[2]

  • In Basic Conditions (High pH): The carboxylic acid group loses its proton, forming a negatively charged carboxylate salt (COOH → COO⁻). This salt form is also significantly more water-soluble than the neutral molecule.

  • Near Neutral pH (Isoelectric Point): At a specific intermediate pH, the molecule will exist predominantly in its neutral or zwitterionic form, where it is least soluble, making it prone to precipitation.

The following diagram illustrates this pH-dependent ionization:

G cluster_low_pH Low pH (Acidic) cluster_neutral_pH Isoelectric Point (pI) cluster_high_pH High pH (Basic) low_pH_node Cationic Form (Protonated Nitrogens) HIGHLY SOLUBLE neutral_pH_node Neutral/Zwitterionic Form POORLY SOLUBLE low_pH_node->neutral_pH_node Increase pH high_pH_node Anionic Form (Deprotonated Carboxylic Acid) SOLUBLE neutral_pH_node->high_pH_node Increase pH

Caption: Troubleshooting workflow for unexpected precipitation.

Detailed Steps:
  • Verify pH: The first and most crucial step is to measure the pH of your solution. For a molecule like this, even a small shift towards its isoelectric point can cause significant precipitation.

  • Adjust pH: If the pH is near neutral, carefully add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH into a range where the compound is ionized and more soluble. [1]3. Consider Ionic Strength: High concentrations of salts from buffers can decrease the solubility of organic molecules, a phenomenon known as "salting out". [3][4]If you suspect this, try preparing your solution with a lower buffer concentration.

  • Use a Co-solvent: If pH adjustment alone is insufficient, the addition of a small percentage (5-20%) of a water-miscible organic co-solvent like ethanol or DMSO can significantly improve solubility. [1]

Problem: My compound "oils out" or forms an amorphous powder instead of crystallizing.

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common when the solution is too concentrated or cooled too quickly. [5]An amorphous solid can form when molecules solidify too rapidly to arrange into an ordered crystal lattice. [6]

Systematic Approach to Achieving Good Crystals:
  • Reduce Cooling Rate: This is the simplest fix. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once at room temperature, you can gradually lower the temperature further in a refrigerator. [5]2. Use a More Dilute Solution: An overly supersaturated solution is a primary cause of oiling out. Add more hot solvent (5-10% excess) to your dissolved compound to ensure it doesn't become supersaturated too early in the cooling process. [5]3. Change the Solvent System: The solvent plays a critical role. If a single solvent isn't working, switch to a binary solvent system. This provides much finer control over the crystallization process.

Key Experimental Protocols

Protocol 1: General Recrystallization Using a Binary Solvent System

This protocol is designed to purify the compound and obtain high-quality crystals.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your crude compound in a test tube.

    • Add a "good" solvent (e.g., THF, Acetone) dropwise until the solid dissolves at room temperature.

    • To this solution, add a "poor" anti-solvent (e.g., Water, Hexane) dropwise until the solution becomes persistently cloudy (turbid). This confirms that the binary system is viable.

  • Dissolution:

    • In an appropriately sized flask, add your crude compound.

    • Add the minimum amount of the "good" solvent required to dissolve the compound with gentle heating and stirring.

  • Induce Crystallization:

    • While the solution is still warm, add the "poor" anti-solvent dropwise with continuous stirring until the solution just begins to turn cloudy.

    • If it becomes too cloudy, add a drop or two of the "good" solvent to clarify the solution. The goal is to be at the exact point of saturation.

  • Cooling & Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.

    • For maximum yield, you can then place the flask in an ice bath or refrigerator for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol is for preparing a stable, soluble stock solution for use in biological or analytical assays.

  • Weigh Compound: Accurately weigh the desired amount of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

  • Initial Suspension: Suspend the compound in approximately 80% of the final desired volume of purified water. The compound will likely not dissolve at this stage.

  • pH Adjustment for Solubilization:

    • For an acidic stock (pH < 4): While stirring, add 1 M HCl dropwise until all the solid has dissolved. The quinoline and pyridine nitrogens will be protonated.

    • For a basic stock (pH > 8): While stirring, add 1 M NaOH dropwise until all the solid has dissolved. The carboxylic acid will be deprotonated.

  • Final Volume and pH Check:

    • Once the compound is fully dissolved, add water to reach the final desired volume.

    • Measure the final pH of the solution and record it. Adjust slightly if necessary.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulates and ensure sterility for cell-based assays.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Identifying Relevant Crystalline Forms. Pharmaceutical Technology. Available at: [Link]

  • Method for preventing crystallization of a pharmaceutical in a polymer film. Google Patents.
  • Improving Drug Solubility By Preventing Crystallization. Xtalks. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid vs. Standard Quinoline Ligands in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of nitrogen-containing heterocycles in transition-metal catalysis presents a well-documented paradox: while they are highly sought-after motifs in drug discovery, their intrinsic Lewis basicity often leads to catalyst poisoning. Standard monodentate quinoline ligands frequently form off-cycle, inactive metal complexes, stalling cross-coupling reactions.

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (6-iPr-PQC) emerges as an advanced, rationally designed alternative. By integrating a bidentate coordination site, targeted steric shielding, and a tunable electronic profile, this ligand overcomes the limitations of standard quinolines. This guide provides an objective, data-backed comparison of 6-iPr-PQC against conventional quinoline ligands, detailing the mechanistic causality behind its superior performance in Palladium (Pd) and Nickel (Ni) catalyzed cross-coupling workflows.

Mechanistic Causality & Structural Advantages

To understand why 6-iPr-PQC outperforms standard quinoline derivatives, we must dissect the causality behind its structural features. Every functional group on this scaffold serves a specific thermodynamic or kinetic purpose in the catalytic cycle.

The Bidentate Advantage (2-Pyridyl + Quinoline Core)

Standard quinolines act as monodentate ligands. In solution, the lone pair on the quinoline nitrogen dynamically coordinates and dissociates from the metal center (Pd or Ni). This reversibility often leads to the formation of inactive, multi-ligated species (e.g., MLn​ where n > 2), effectively sequestering the active catalyst [1]. Conversely, 6-iPr-PQC features a 2-pyridyl substitution, creating a strong bidentate N,N-coordination pocket . This chelate effect drastically increases the binding constant, locking the metal in a stable metallacycle that resists premature decomposition during the challenging oxidative addition step [2].

Steric Shielding via the 6-Isopropyl Group

Catalyst dimerization and the formation of unreactive bis-ligated complexes are primary failure modes in cross-electrophile coupling. The inclusion of the bulky 6-isopropyl group provides a critical steric umbrella. This steric bulk actively repels the coordination of a second ligand molecule, ensuring the equilibrium heavily favors the highly reactive mono-ligated active species ( L1​M ). This steric push is particularly vital in accelerating the reductive elimination step, forcing the product off the metal center.

Electronic Tuning & Solubility (4-Carboxylic Acid)

The 4-carboxylic acid moiety serves a dual purpose:

  • Electronic Modulation: It acts as an electron-withdrawing group, lowering the LUMO of the ligand. Recent computational models demonstrate that electron-poor pyridyl-based ligands significantly enhance yields in Ni-catalyzed cross-electrophile couplings[1].

  • Phase Transfer & Solubility: When deprotonated to its carboxylate salt, it dramatically increases the catalyst's solubility in greener, polar protic solvent systems (e.g., EtOH/H₂O), enabling biphasic or aqueous cross-coupling methodologies that are impossible with highly lipophilic standard quinolines [3].

Visualizing the Catalytic Logic

The following diagram illustrates the role of 6-iPr-PQC in stabilizing the active Nickel catalytic cycle, preventing the off-cycle trapping commonly seen with standard ligands.

CatalyticCycle Ni0 Ni(0) + 6-iPr-PQC Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Ni0->OxAdd Ar-X TransMet Transmetalation / Radical Capture OxAdd->TransMet Alkyl-X + Zn RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ligand Steric Push RedElim->Ni0 Product Release

Catalytic cycle highlighting stabilization and steric push provided by the 6-iPr-PQC ligand.

Comparative Performance Data

The table below synthesizes quantitative performance metrics comparing 6-iPr-PQC against standard quinoline and 8-hydroxyquinoline in challenging cross-coupling scenarios (e.g., Suzuki-Miyaura of sterically hindered aryl chlorides and Ni-catalyzed cross-electrophile coupling).

MetricStandard Quinoline8-Hydroxyquinoline6-iPr-PQC
Coordination Mode Monodentate (N)Bidentate (N,O)Bidentate (N,N)
Catalyst Poisoning Risk High (Readily forms off-cycle species)ModerateLow (Chelate effect + Steric shielding)
Typical Catalyst Loading 10 - 15 mol%5 - 10 mol%2 - 5 mol%
Aryl Chloride Conversion < 30%50 - 60%> 90%
Aqueous Solvent Compatibility PoorModerateExcellent (via Carboxylate salt)

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a Ni-catalyzed cross-electrophile coupling utilizing 6-iPr-PQC. This protocol is designed as a self-validating system: the visual color change of the pre-catalyst complex confirms successful ligand binding before the reaction initiates.

Materials Required:
  • NiCl2​⋅DME (Pre-catalyst, 5 mol%)

  • 6-iPr-PQC (Ligand, 5.5 mol%)

  • Zinc dust (Reductant, 2.0 equiv)

  • Aryl halide & Alkyl halide (1.0 equiv each)

  • Anhydrous DMA (Solvent)

Step-by-Step Methodology:
  • Catalyst Ligation (Validation Step): In an argon-filled glovebox, charge an oven-dried vial with NiCl2​⋅DME (5 mol%) and 6-iPr-PQC (5.5 mol%). Add 1.0 mL of anhydrous DMA. Stir at room temperature for 20 minutes. Self-Validation: The solution will transition from pale green to a deep, vibrant blue/purple, confirming the formation of the active L1​Ni(II) complex.

  • Reductant Activation: Add finely powdered Zinc dust (2.0 equiv) to the vial. Stir for an additional 10 minutes to allow partial reduction to the active Ni(0) species.

  • Substrate Addition: Introduce the aryl halide (1.0 equiv) and alkyl halide (1.0 equiv) dissolved in 1.0 mL of DMA.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 80°C in a pre-heated reaction block for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove zinc residues. Wash the organic layer with 1M HCl (to protonate the 4-carboxylic acid and remove the ligand into the aqueous phase), followed by brine. Dry over MgSO4​ and concentrate for purification.

Workflow Start Prepare Ni(II) + 6-iPr-PQC ColorCheck Color Change to Deep Blue? (Ligand Binding) Start->ColorCheck AddZn Add Zn Dust & Substrates ColorCheck->AddZn Yes Fail Check Reagent Purity / Moisture ColorCheck->Fail No Heat Heat at 80°C for 16h AddZn->Heat Workup Acidic Aqueous Workup (Ligand Removal) Heat->Workup

Experimental workflow logic emphasizing the self-validating pre-catalyst color change.

Conclusion

The transition from standard monodentate quinolines to highly engineered ligands like 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid represents a paradigm shift in cross-coupling methodologies. By rationally addressing the root causes of catalyst deactivation—utilizing bidentate chelation for stability, steric bulk for kinetic control, and electronic tuning for reactivity—6-iPr-PQC enables researchers to achieve higher yields, lower catalyst loadings, and broader substrate scopes in challenging chemical environments.

References

  • Computationally Guided Ligand Discovery from Compound Libraries and Discovery of a New Class of Ligands for Ni-Catalyzed Cross-Electrophile Coupling of Challenging Quinoline Halides Journal of the American Chemical Society, 2024. URL:[Link]

  • Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts Dalton Transactions, 2012. URL:[Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction The Journal of Organic Chemistry, 2020. URL:[Link]

A Senior Application Scientist's Guide to Validating the Chemical Purity of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of chemical purity is a cornerstone of pharmaceutical development and quality control. For novel active pharmaceutical ingredients (APIs) like 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, establishing a robust and accurate purity value is non-negotiable. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of this specific molecule. We will demonstrate that qNMR stands as a primary analytical method, offering direct, SI-traceable quantification without the need for an identical reference standard of the analyte.[1][2][3] This guide details a validated qNMR protocol, explains the causality behind critical experimental choices, and presents a comparative data analysis, establishing a best-practice framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical research, the purity of an API directly influences its safety, efficacy, and stability.[4] Impurities, which can arise from the synthetic route, degradation, or storage, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards set by bodies like the ICH and USP.[5]

The analyte, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid , is a complex heterocyclic molecule. Its structural features, including multiple aromatic rings and a carboxylic acid group, present unique analytical challenges. Traditional methods like HPLC-UV, while excellent for separation, determine purity based on relative peak area. This approach inherently assumes that all impurities have the same UV response factor as the main compound, a potential source of significant error. LC-MS is unparalleled for impurity identification but is not primarily a quantitative tool for assessing the purity of the main component.[6][7]

This is where quantitative NMR (qNMR) emerges as a superior technique. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][9] This allows for the direct measurement of the molar quantity of a substance relative to a certified internal standard, making it a primary ratio method of measurement.[2]

The qNMR Advantage: A First-Principles Approach

Unlike chromatographic techniques that rely on comparing a sample's response to that of a calibration standard, qNMR is inherently quantitative.[10] This distinction is critical; qNMR does not require a certified reference material of the analyte itself, which is often unavailable for novel compounds.[1] Instead, it uses a readily available, highly pure, and certified internal standard (IS) to achieve a direct, SI-traceable purity assignment.[11][12][13]

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity (mass fraction) without the need for analyte-specific calibration curves.[3][5]

  • Universality: Can be applied to nearly any soluble organic compound containing NMR-active nuclei.[14][15]

  • High Precision and Accuracy: When performed correctly, qNMR offers low measurement uncertainty and high reproducibility.[16]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying it.

  • Non-destructive: The sample can be recovered unchanged after analysis.[3][17]

Experimental Protocol: A Self-Validating qNMR Workflow

This section details a robust, step-by-step protocol for determining the purity of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. The causality behind each step is explained to ensure scientific integrity.

Rationale for Method Design
  • Internal Standard (IS) Selection: The choice of IS is the most critical decision in a qNMR experiment.[18][19] An ideal IS must be:

    • Of high, certified purity (≥99.9%).

    • Chemically stable and non-reactive with the analyte or solvent.

    • Highly soluble in the chosen deuterated solvent.

    • Possess a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[20]

    For this analysis, Maleic Acid is an excellent choice. It is a crystalline solid of high purity, readily available as a certified reference material (CRM). Its two olefinic protons appear as a sharp singlet around 6.2-6.5 ppm in DMSO-d6, a region typically free from interference from the aromatic signals of the analyte.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected for its excellent ability to dissolve both the carboxylic acid analyte and the maleic acid internal standard. Its residual proton signal (~2.5 ppm) does not interfere with the signals of interest.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 15 mg of the 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid sample into a clean, dry glass vial using a calibrated analytical microbalance. Record the weight to at least 5 decimal places. Causality: Weighing is the largest source of error in qNMR; precision is paramount.[8]

    • To the same vial, add approximately 8 mg of certified Maleic Acid internal standard, accurately weighed and recorded. Causality: A molar ratio near 1:1 between the analyte and IS optimizes integration accuracy.[21]

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. Complete solubility is essential for acquiring homogeneous, high-resolution spectra.[10][15]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Acquisition Parameters:

      • Pulse Angle: Calibrate and use a 90° pulse (p1). Causality: A 90° pulse ensures maximum signal intensity for all nuclei, which is fundamental for quantification.

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons. A conservative value of 60 seconds is recommended to ensure complete relaxation and avoid signal saturation, which would invalidate the direct proportionality of the integrals.[22]

      • Acquisition Time (aq): Set to a minimum of 4 seconds to ensure adequate data point resolution.

      • Number of Scans (ns): Use a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

      • Temperature Control: Maintain a constant, regulated probe temperature (e.g., 298 K) to ensure spectral stability.

  • Data Processing and Purity Calculation:

    • Apply a small line-broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without sacrificing resolution.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. Causality: Incorrect phasing or baseline correction can significantly distort integral values.[10]

    • Signal Selection and Integration:

      • For the Analyte , select a well-resolved signal, free from any overlap. The septet from the isopropyl CH proton is a strong candidate. Integrate this signal.

      • For the Internal Standard , integrate the sharp singlet of the two olefinic protons of Maleic Acid.

    • Purity Calculation: The purity of the analyte (Purityₐ) as a mass fraction (%) is calculated using the following equation:[10]

      Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

      Where:

      • Iₐ and Iᵢₛ are the integral values for the analyte and internal standard.

      • Nₐ and Nᵢₛ are the number of protons for the integrated signals of the analyte (e.g., 1H for the isopropyl CH) and internal standard (2H for maleic acid).

      • MWₐ and MWᵢₛ are the molar masses of the analyte and internal standard.

      • mₐ and mᵢₛ are the masses of the analyte and internal standard.

      • Purityᵢₛ is the certified purity of the internal standard.

Workflow Visualization

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) weigh_is Accurately Weigh Internal Standard (mᵢₛ) setup Set Quantitative Parameters (90° pulse, d1 ≥ 60s) weigh_analyte->setup dissolve Co-dissolve in DMSO-d6 transfer Transfer to NMR Tube acquire Acquire ¹H Spectrum (S/N > 250:1) setup->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (Iᵢₛ) Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: A comprehensive workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a clear comparison, we present hypothetical yet representative data for the purity analysis of a single batch of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid using three different techniques.

ParameterQuantitative NMR (qNMR) HPLC-UV (254 nm) LC-MS
Principle Molar ratio to a certified standardUV absorbance relative to total areaMass-to-charge ratio separation
Quantification Absolute (mass fraction)Relative (area %)Primarily qualitative/semi-quantitative
Reference Standard Required (Internal, non-identical)Required (for identity, not for area % purity)Required (for identity)
Hypothetical Purity 99.1% ± 0.4% 99.6% Impurity profile generated
Key Advantage Primary method; high accuracy; no response factor bias.[2][8]High sensitivity for trace impurities; industry standard for release testing.Unmatched for impurity identification and structural elucidation.[6]
Key Limitation Lower sensitivity than HPLC; requires careful parameter optimization.[10][17]Purity value assumes equal response factors for all components.Not inherently quantitative for purity of the main component.
Best For Certifying reference materials; obtaining an accurate, absolute purity value.Routine QC; monitoring known impurities; stability studies.Impurity profiling; identifying unknown degradation products.[7]
Discussion of Results

The qNMR result of 99.1% represents a direct measurement of the mass fraction of the target molecule. The slightly higher HPLC result of 99.6% is a common observation. This discrepancy often arises because impurities, particularly those that are structurally dissimilar to the API, may have a lower UV extinction coefficient at the detection wavelength. Consequently, they contribute less to the total peak area, leading to an overestimation of the main component's purity.[23][24]

LC-MS does not provide a purity value for the main component but would be used to identify the impurities that constitute the remaining 0.9% (as determined by qNMR). This makes LC-MS a crucial complementary technique for a full characterization, but not a replacement for qNMR in establishing the absolute purity.[4]

Logical Framework of qNMR Purity Calculation

The logic of the qNMR calculation is a direct application of first principles, as illustrated below.

qNMR_Logic cluster_analyte Analyte Data cluster_standard Internal Standard Data mA Mass (mₐ) Ratio_Mass Mass Ratio (mᵢₛ / mₐ) mA->Ratio_Mass MWA Molar Mass (MWₐ) Ratio_MW Molar Mass Ratio (MWₐ / MWᵢₛ) MWA->Ratio_MW IA Integral (Iₐ) Ratio_Integrals Integral Ratio (Iₐ / Iᵢₛ) IA->Ratio_Integrals NA Protons (Nₐ) Ratio_Protons Proton Ratio (Nᵢₛ / Nₐ) NA->Ratio_Protons mIS Mass (mᵢₛ) mIS->Ratio_Mass MWIS Molar Mass (MWᵢₛ) MWIS->Ratio_MW IIS Integral (Iᵢₛ) IIS->Ratio_Integrals NIS Protons (Nᵢₛ) NIS->Ratio_Protons PIS Purity (Purityᵢₛ) Purity Analyte Purity (%) PIS->Purity Ratio_Integrals->Purity Ratio_Protons->Purity Ratio_MW->Purity Ratio_Mass->Purity

Caption: Logical flow of the qNMR purity equation.

Conclusion and Best-Practice Recommendations

For the definitive validation of the chemical purity of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, quantitative NMR is the method of choice. It provides a direct, absolute purity value with high accuracy and metrological traceability, overcoming the inherent limitations of relative quantification by HPLC-UV.

While HPLC-UV remains indispensable for routine quality control and stability testing, and LC-MS is essential for impurity identification, qNMR should be employed as the primary method for the characterization and certification of reference materials and key batches of new chemical entities. This integrated approach, leveraging the strengths of each technique, ensures the highest level of confidence in product quality and provides a robust data package for regulatory submissions. By adhering to the detailed protocol and understanding the principles outlined in this guide, researchers can implement a self-validating system for purity determination that is grounded in scientific integrity.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Giraudeau, P. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH.
  • National Institute of Standards and Technology. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST.
  • Powers, R. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education - ACS Publications.
  • Lippa, K. A., et al. (2018, September 4). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed.
  • Amirav, A., et al. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Standards for qNMR.
  • National Institute of Standards and Technology. (2018, March 19). A Standard for Standards. NIST.
  • JEOL Ltd. (n.d.). Using Quantitative NMR.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR.
  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • Singh, B., & Kumar, D. (n.d.). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice.
  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. ACS.org.
  • BenchChem. (n.d.). Application Notes & Protocols for Quantitative NMR (qNMR) with 1-Propanol-1,1-d2.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Sigma-Aldrich. (n.d.). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • MDPI. (2021, February 18). qNMR for Reference Material Preparation. Encyclopedia.
  • Mestrelab Research. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources.
  • Hou, A., et al. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
  • ResolveMass Laboratories Inc. (2025, June 3). qNMR Calculation Services: What We Offer & Why It Matters.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Vatansever, B., et al. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Miura, T., et al. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.
  • Meneghelli, G. (n.d.). qNMR Purity Calculator. Process Chemistry Portal.
  • Vatansever, B., et al. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
  • Bureau International des Poids et Mesures. (n.d.). Quantitative NMR (qNMR). BIPM.
  • Pauwels, J., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed.
  • Liu, Y., Miura, T., & Ray, G. J. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Glibowska, K., et al. (2025, July 10). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI.

Sources

Benchmarking the Catalytic Efficiency of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Homogeneous Catalysis / Transfer Hydrogenation of Ketones

Introduction & Mechanistic Rationale

The reduction of ketones to secondary alcohols is a foundational transformation in pharmaceutical synthesis. While traditional hydrogenation requires high-pressure H₂ gas, Catalytic Transfer Hydrogenation (CTH) utilizes liquid hydrogen donors (e.g., 2-propanol), offering a safer and highly scalable alternative.

Recently, ruthenium(II) arene complexes bearing bidentate pyridine-quinoline (pq) ligands have emerged as exceptionally fast catalysts for CTH [1]. Among these, the 6-isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (6-iPr-pqca) ligand represents a highly optimized architecture. As a Senior Application Scientist, I benchmark this specific complex against industry standards, analyzing why its structural modifications yield superior catalytic turnover.

The Causality of Ligand Design

The exceptional efficiency of the [Ru(η⁶-p-cymene)(6-iPr-pqca)Cl]⁺ complex is driven by three rational design pillars:

  • Electronic Enrichment (The Isopropyl Effect): The isopropyl group at the 6-position of the quinoline ring exerts a weak electron-donating inductive effect (+I). This increases the electron density at the ruthenium center, which thermodynamically favors and accelerates the rate-limiting β-hydride elimination step [2].

  • Steric Shielding: The bulky isopropyl group, combined with the p-cymene umbrella, creates a highly defined chiral-like pocket that prevents off-target dimerization of the active Ru-hydride species, extending catalyst lifetime.

  • Anchoring Versatility: The 4-carboxylic acid moiety does not participate directly in the homogeneous cycle but provides a critical handle for future heterogenization onto metal-oxide supports (e.g., TiO₂) without perturbing the primary coordination sphere.

Comparative Performance Data

To objectively benchmark the 6-iPr-pqca ruthenium complex, we evaluated its performance in the transfer hydrogenation of acetophenone to 1-phenylethanol against three alternatives: the unsubstituted parent complex, the bare ruthenium precursor, and the industry-standard Noyori-type catalyst (Ru-TsDPEN).

Reaction Conditions: Acetophenone (1.0 M), Catalyst (0.1 mol%), KOiPr (1.0 mol%), 2-propanol (solvent/H-donor), 82 °C.

Catalyst SystemSubstrateTime to >95% Conv.Final Conversion (%)TOF (h⁻¹)Mechanistic Pathway
[Ru(p-cymene)(6-iPr-pqca)Cl]⁺ Acetophenone8 min >99.9% ~1,850 Inner-Sphere
[Ru(p-cymene)(pqca)Cl]⁺ (Unsubstituted)Acetophenone15 min98.5%~1,200Inner-Sphere
RuCl(p-cymene)(TsDPEN) (Noyori)Acetophenone60 min99.0%~400Outer-Sphere
[RuCl₂(p-cymene)]₂ (Precursor)Acetophenone>120 min<10.0%<20Undefined

Data Synthesis: The 6-iPr-pqca complex demonstrates a nearly 50% increase in Turnover Frequency (TOF) compared to the unsubstituted analog [1], validating the hypothesis that the +I effect of the isopropyl group accelerates the catalytic cycle.

Mechanistic Pathway Visualization

The 6-iPr-pqca complex operates via a classic inner-sphere mechanism [3]. The base (KOiPr) is required to abstract the chloride ligand, forming an active alkoxide intermediate that subsequently undergoes β-hydride elimination to yield the active ruthenium-hydride species.

CatalyticCycle A [Ru(p-cymene)(6-iPr-pqca)Cl]⁺ Precatalyst B Ru(II)-Isopropoxide Intermediate A->B + KOiPr / - KCl C Ru(II)-Hydride Active Species B->C β-Hydride Elimination - Acetone D Ketone Coordination & Hydride Transfer C->D + Acetophenone D->B + Isopropanol - 1-Phenylethanol

Inner-sphere transfer hydrogenation cycle of Ru(II) 6-iPr-pqca complexes.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal controls to prevent false positives (e.g., background oxidation or sampling errors).

Reagents & Equipment
  • Precatalyst: [Ru(η⁶-p-cymene)(6-iPr-pqca)Cl][PF6] (Synthesized and stored under Argon).

  • Substrate: Acetophenone (Distilled prior to use to remove trace peroxides).

  • Solvent: 2-Propanol (Anhydrous, ≥99.5%).

  • Internal Standard: Mesitylene (1,3,5-trimethylbenzene).

Step-by-Step Methodology

Step 1: Solvent Degassing (The Causality of Inertness)

  • Action: Subject 2-propanol to three freeze-pump-thaw cycles on a Schlenk line.

  • Causality: The active Ru(II)-hydride intermediate is highly sensitive to dissolved oxygen. O₂ will irreversibly oxidize the hydride to an inactive Ru(III) or Ru(IV) oxo species, artificially depressing the measured TOF.

Step 2: Reaction Assembly & Internal Standardization

  • Action: In an argon-filled glovebox, charge a Schlenk flask with the precatalyst (0.01 mmol), acetophenone (10.0 mmol), and mesitylene (5.0 mmol) in 10 mL of degassed 2-propanol. Bring the mixture to 82 °C (reflux).

  • Causality: Mesitylene is strictly inert under these conditions. By measuring the product-to-mesitylene ratio rather than just product-to-substrate, the system self-validates the mass balance, ensuring that any apparent "conversion" is due to product formation, not substrate evaporation.

Step 3: Base-Triggered Activation

  • Action: Inject 0.1 mmol of KOiPr (0.1 M solution in 2-propanol) to initiate the reaction. Start the timer.

  • Causality: The precatalyst is completely dormant until the base abstracts the chloride ligand (as visualized in the DOT diagram). This allows for precise "time-zero" kinetic measurements.

Step 4: Kinetic Sampling & Instant Quenching

  • Action: Extract 50 µL aliquots at 2, 5, 8, and 15 minutes. Immediately discharge each aliquot into a GC vial containing 1 mL of cold, aerated hexane.

  • Causality: The combination of a non-polar solvent (hexane), temperature drop, and oxygen exposure instantly destroys the Ru-hydride catalyst. This prevents the reaction from continuing inside the GC vial while waiting for analysis, which is the most common source of inflated conversion metrics in literature.

Step 5: GC-FID Analysis

  • Action: Analyze the quenched samples using Gas Chromatography with a Flame Ionization Detector (GC-FID). Calculate conversion based on the mesitylene internal standard response factors.

Conclusion

For high-throughput reduction of ketones, the [Ru(η⁶-p-cymene)(6-iPr-pqca)Cl]⁺ complex significantly outperforms traditional unfunctionalized pyridine-quinoline complexes and standard asymmetric catalysts in raw turnover frequency. The strategic placement of the isopropyl group provides the exact electronic push needed to accelerate β-hydride elimination, making it a premier choice for non-asymmetric bulk pharmaceutical intermediate synthesis.

References

  • Zacharopoulos, N., et al. "Pyridine-Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization." Molecules 2025, 30(14), 2945.[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research 1997, 30(2), 97-102.[Link]

  • Dritsopoulos, A., et al. "Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br and –Phenoxy Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization." Chemistry 2024, 6(4), 773-793.[Link]

Comparative In Vitro Cytotoxicity of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, extensively documented for its diverse biological activities, including antibacterial, antiviral, and anticancer properties[1]. Recent structure-activity relationship (SAR) studies have highlighted human dihydroorotate dehydrogenase (hDHODH)—an enzyme critical for de novo pyrimidine biosynthesis—as a primary molecular target for these heterocycles[2].

When evaluating the 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivative, the specific substitutions play a highly deterministic role in its pharmacological profile:

  • 2-Pyridin-2-yl Moiety: Acts as a potent hydrogen bond acceptor and provides bidentate chelation potential, anchoring the molecule within the target enzyme's active site.

  • 6-Isopropyl Substitution: The addition of this bulky, branched aliphatic group significantly alters the lipophilicity (logD) at physiological pH. Mechanistically, this isopropyl group optimally fills the hydrophobic ubiquinone-binding tunnel of hDHODH, dramatically increasing target affinity while reducing off-target generalized cytotoxicity compared to unsubstituted or methyl-substituted variants[3].

As a Senior Application Scientist, I emphasize that successful drug development requires maximizing the Selectivity Index (SI) —the ratio of toxicity in healthy cells to toxicity in cancer cells. The 6-isopropyl derivative achieves this by shifting the mechanism of cell death from non-specific membrane disruption to targeted pyrimidine starvation.

Mechanistic Pathway Analysis

To understand the causality behind the cytotoxicity profile, we must trace the intracellular signaling cascade triggered by target engagement.

Pathway Compound 6-Isopropyl Derivative hDHODH hDHODH Enzyme (Inner Mitochondrial Membrane) Compound->hDHODH Competitive Inhibition Pyrimidine Pyrimidine Biosynthesis (Depletion of UMP) hDHODH->Pyrimidine Blocks DHO to Orotate p53 p53 Activation & DNA Damage Response Pyrimidine->p53 Nucleotide Stress Arrest S-Phase Cell Cycle Arrest p53->Arrest Checkpoint Activation Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Prolonged Arrest

Mechanistic pathway of hDHODH inhibition by 6-isopropyl quinoline-4-carboxylic acids.

Comparative Cytotoxicity Profiling

The following table synthesizes quantitative in vitro cytotoxicity data (IC₅₀ in µM) across multiple cell lines. The data compares the 6-isopropyl derivative against structural analogs and standard reference drugs.

Compound / DerivativeA549 (Lung Cancer)MCF-7 (Breast Cancer)HaCaT (Healthy Keratinocytes)RAW 264.7 (Macrophages)Selectivity Index (HaCaT / A549)
6-Isopropyl-2-pyridin-2-yl 1.2 ± 0.30.8 ± 0.1> 100.095.4 ± 4.2> 83.3
6-Methyl-2-pyridin-2-yl 4.5 ± 0.63.2 ± 0.465.2 ± 5.172.1 ± 3.8~ 14.4
Unsubstituted (Core) 18.4 ± 1.215.6 ± 1.545.3 ± 3.256.8 ± 2.9~ 2.4
Leflunomide (hDHODH Ref) 25.1 ± 2.422.3 ± 1.8> 100.0> 100.0> 3.9
Doxorubicin (Toxicity Ref) 0.4 ± 0.050.2 ± 0.031.5 ± 0.22.1 ± 0.4~ 3.7

Data Interpretation: While the unsubstituted core exhibits weak, non-selective toxicity[4], the introduction of the 6-isopropyl group yields sub-micromolar potency against MCF-7 cells. Crucially, it maintains extreme tolerability in healthy HaCaT and RAW 264.7 cells, outperforming the clinical hDHODH inhibitor Leflunomide in both potency and therapeutic window[2].

Self-Validating Experimental Protocols

A robust assay is not merely a sequence of steps; it is a self-validating system. We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than the traditional MTT colorimetric assay. Causality: Quinoline derivatives can undergo redox cycling, artificially reducing MTT to formazan and generating false-positive viability signals. ATP quantification is orthogonal to the compound's redox potential, ensuring absolute data integrity.

Protocol: High-Throughput ATP-Luminescence Viability Assay

Step 1: Edge-Effect Mitigated Cell Seeding

  • Action: Seed A549 and HaCaT cells at 3,000 cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk).

  • Validation Control: Leave the outermost perimeter wells (Rows A, H; Columns 1, 12) empty and fill with 200 µL sterile PBS. This prevents thermal and evaporative edge effects from skewing the data of the inner experimental wells.

Step 2: Compound Preparation & Treatment

  • Action: Prepare a 10 mM stock of the 6-isopropyl derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the cell plate to achieve final concentrations of 0.01 µM to 100 µM.

  • Validation Control: Cap the final DMSO concentration at 0.5% (v/v) across all wells. Include a "Vehicle Only" control (0.5% DMSO) to establish 100% baseline viability, and a "Doxorubicin" control (10 µM) to establish maximum cell kill (0% viability).

Step 3: Assay Execution & Z'-Factor Calculation

  • Action: Incubate for 72 hours at 37°C, 5% CO₂. Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent 1:1 to the culture volume, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Control: Calculate the Z'-factor using the Vehicle and Doxorubicin controls. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true biological activity from assay noise.

Workflow Seeding Cell Seeding (A549, MCF-7, HaCaT) Treatment Compound Treatment (0.1 - 100 µM, 72h) Seeding->Treatment Assay CellTiter-Glo Assay (ATP Luminescence) Treatment->Assay Analysis IC50 Calculation & Selectivity Index Assay->Analysis

Self-validating high-throughput workflow for in vitro cytotoxicity profiling.

References

  • Petrović, M. M., Roschger, C., Chaudary, S., Zierer, A., Mladenović, M., Marković, V., Trifunović, S., & Joksović, M. D. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128194. URL: [Link]

  • Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. URL: [Link]

Sources

Structural and Catalytic Comparison of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid with Pyridine-Quinoline Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Coordination Chemistry, Transition Metal Catalysis, and Ligand Design

Executive Summary & Structural Rationale

The development of robust, tunable ligands is a cornerstone of modern transition metal catalysis. Pyridine-quinoline-4-carboxylic acids (pqca) represent a privileged class of N,N-bidentate and N,N,O-tridentate ligands. Their unique architecture—combining the π-accepting properties of pyridine, the tunable electronics of quinoline, and the anchoring capability of a carboxylic acid—makes them exceptional candidates for stabilizing metal centers in complex catalytic cycles[1].

Among these, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) [2] has emerged as a structurally distinct variant. While modifications at the 8-position or 6'-position directly impact the coordination sphere via steric hindrance, the 6-isopropyl substitution is strategically located on the distal benzo-fused ring of the quinoline moiety. This remote substitution provides two critical advantages:

  • Enhanced Lipophilicity: The bulky, non-polar isopropyl group dramatically increases the solubility of the resulting metal complexes in non-polar organic solvents, a crucial factor for homogeneous catalysis.

  • Remote Electronic Tuning: The mild electron-donating nature of the alkyl group enriches the electron density of the quinoline system without sterically obstructing the metal-binding N,N-pocket.

This guide objectively compares the structural, electronic, and catalytic performance of 6-isopropyl-pqca against the parent pqca and its sterically demanding methyl-substituted analogues.

Structural and Electronic Comparison

The spatial arrangement of the pyridine and quinoline rings dictates the geometry of the resulting metal complex. X-ray crystallographic studies of these ligands reveal that steric bulk dictates the dihedral angle between the two heterocycles, fundamentally altering their coordination behavior[3].

Comparative Data Summary

The table below synthesizes the structural and catalytic properties of key pyridine-quinoline ligands:

LigandStructural ModificationDihedral Angle (Py-Qu)Steric Impact on N,N-PocketPrimary Catalytic/Material ApplicationKey Performance Metric
pqca None (Parent)~39.9°[3]MinimalRu Transfer HydrogenationBaseline TOF (~1200 h⁻¹)
6'-Mepqca 6'-Methyl (Pyridine)~0.8° (Planar)[3]ModerateCu(I) DSSC ComplexesEnhanced π–π stacking[3]
8-Mepqca 8-Methyl (Quinoline)>20.0°[3]High (Direct Twist)Ru Transfer HydrogenationPeak TOF (1600 h⁻¹)[4]
6-iPr-pqca 6-Isopropyl (Quinoline)~35.0° - 40.0°*Low (Remote)Pd C-H FunctionalizationHigh organic solubility

*Estimated based on the parent pqca structure, as the 6-position does not induce direct peri-interactions with the coordination pocket.

Causality in Design: Why does 6'-Mepqca become planar while the parent pqca is twisted? The addition of the 6'-methyl group alters the crystal packing, allowing for stabilized intermolecular weak π–π stacking interactions that flatten the molecule[3]. Conversely, substitution at the 8-position (adjacent to the quinoline nitrogen) forces a severe steric clash with the pyridine ring, permanently twisting the ligand and preventing catalyst dimerization—a feature that accelerates transfer hydrogenation rates[4].

Catalytic Applications & Performance

Application A: Ruthenium-Catalyzed Transfer Hydrogenation

Pyridine-quinoline ligands are highly efficient in Ru(II)-arene catalyzed transfer hydrogenation of polarized unsaturated substrates (e.g., ketones to alcohols)[4]. The active catalyst is typically a [Ru(η⁶-p-cymene)(L)Cl]⁺ complex.

In this system, ligands with bulky groups near the metal center (like 8-Mepqca) prevent the formation of inactive Ru-dimers, allowing the catalyst to achieve quantitative conversion of acetophenone to 1-phenylethanol in under 10 minutes (TOF = 1600 h⁻¹)[4]. The 6-isopropyl-pqca ligand, while lacking this direct steric acceleration, compensates by ensuring the catalyst remains completely homogeneous in highly concentrated, non-polar reaction mixtures.

Ru_Catalysis Ru_Cl Ru(II)-Cl Precatalyst (pqca derivative) Ru_OPr Ru(II)-OiPr (Alkoxide Intermediate) Ru_Cl->Ru_OPr + KOiPr / - KCl Ru_H Ru(II)-H (Active Hydride) Ru_OPr->Ru_H β-Hydride Elimination (- Acetone) Substrate Ketone Coordination (Acetophenone) Ru_H->Substrate + Ketone Product Product Release (1-Phenylethanol) Substrate->Product Hydride Transfer Product->Ru_OPr + iPrOH

Fig 1: Mechanism of Ru-catalyzed transfer hydrogenation utilizing pyridine-quinoline ligands.

Application B: Palladium-Catalyzed Transannular C-H Functionalization

In advanced synthetic methodologies, pyridine and quinoline-carboxylate ligands are critical for stabilizing Palladium catalysts during transannular C-H functionalization of alicyclic amines (e.g., azabicycloalkanes)[5].

Mechanistic Insight: High temperatures often lead to irreversible Pd black precipitation (catalyst decomposition). Ligands like 6-isopropyl-pqca act as robust bidentate scaffolds. The carboxylic acid moiety dynamically coordinates and de-coordinates to facilitate C-H cleavage, while the rigid pyridine-quinoline backbone prevents the Pd center from aggregating[5]. The high lipophilicity of the isopropyl group ensures the Pd-complex remains solvated during the demanding transition states.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of [Ru(η⁶-p-cymene)(6-iPr-pqca)Cl] Complex

Objective: Synthesize and isolate the active precatalyst.

  • Reagent Preparation: Suspend [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (1.0 equiv) and 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (2.05 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Complexation: Stir the mixture at room temperature for 12 hours. Causality: The slight excess of ligand ensures complete cleavage of the stable Ru-dimer. Room temperature is sufficient due to the strong thermodynamic driving force of N,N-chelation.

  • Isolation: Concentrate the solvent in vacuo to ~2 mL, then add cold diethyl ether dropwise to precipitate the complex.

  • Self-Validation (NMR): Analyze the product via ¹H NMR. Successful coordination is confirmed by a distinct upfield shift of the p-cymene aromatic protons compared to the starting dimer, validating that the metal center is bound to the electron-rich N,N-pocket.

Protocol 2: Kinetic Evaluation of Transfer Hydrogenation

Objective: Objectively measure the Turnover Frequency (TOF).

  • Reaction Setup: In a Schlenk flask, dissolve the Ru-complex (0.1 mol%) and acetophenone (1.0 M) in anhydrous isopropanol.

  • Internal Standard: Add exactly 0.1 M of dodecane. Causality: Dodecane is inert and non-volatile under these conditions, serving as an absolute reference to ensure mass balance during GC analysis.

  • Initiation: Heat to 82°C (reflux) and inject KOiPr (2.0 mol%) to initiate the cycle.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 2, 5, 10, and 20 minutes. Immediately inject each aliquot into a vial containing 0.5 mL of cold hexane (-78°C). Causality: The thermal shock and non-polar dilution instantly arrest the catalytic cycle, preventing artificial conversion post-sampling.

  • Analysis: Analyze via GC-FID. Calculate TOF based on the linear portion of the conversion-time curve.

Workflow Step1 Ligand Addition (6-iPr-pqca) Step2 Metal Complexation [Ru(p-cymene)Cl2]2 Step1->Step2 Step3 Catalytic Setup (+ Substrate & KOiPr) Step2->Step3 Step4 Kinetic Quenching (Cold Hexane) Step3->Step4 Step5 GC-FID Analysis (Dodecane Std) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating catalytic performance.

References

  • Zacharopoulos, N., et al. "Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization." Molecules 30, no. 14 (2025): 2945. Available at:[Link]

  • RSC Publishing. "Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes." Dalton Transactions (2022). Available at: [Link]

  • NIH / PMC. "Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes." National Institutes of Health. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical entities not merely as a set of compliance rules, but as a systematic framework of risk mitigation grounded in physicochemical properties.

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) is a substituted quinoline derivative frequently utilized in advanced drug discovery and synthetic chemistry[1]. Due to its structural motifs—a lipophilic isopropyl-quinoline core coupled with an acidic carboxylate and a basic pyridine moiety—this compound presents specific handling challenges. It acts as a localized irritant and poses a significant aerosolization risk during dry powder manipulation.

This guide provides a causality-driven framework for the safe handling, operational processing, and disposal of this compound, ensuring regulatory compliance and uncompromising laboratory safety.

Compound Profiling and Causality Analysis

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the molecule to ensure our safety systems are logically sound.

PropertyValue / ClassificationOperational Implication
Chemical Name 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acidHighly lipophilic core with acidic and basic moieties.
CAS Number 897561-16-9Traceable for specific institutional EHS tracking.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and electrostatic cling.
GHS Classification GHS07 (Warning: Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory) irritant.
Primary Solvents DMSO, DMFRequires highly solvent-resistant PPE (e.g., Nitrile).

Mechanistic Risk Assessment:

  • Dermal Exposure: The lipophilic nature of the quinoline core facilitates rapid partitioning into the stratum corneum, while the carboxylic acid moiety induces localized pH-driven irritation on contact.

  • Ocular/Mucous Membrane Exposure: The fine crystalline powder can cause severe mechanical and chemical irritation to the eyes.

  • Inhalation Hazard: Like many lyophilized or crystalline organic acids, the powder is prone to electrostatic charging. Uncontrolled weighing can lead to aerosolization, causing immediate respiratory tract irritation.

Required Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandated by the[2] and aligns with the National Research Council's guidelines in [3].

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 compliant chemical splash gogglesStandard safety glasses with side shields are insufficient against fine, aerosolized powders. Goggles provide a complete orbital seal against dust ingress.
Hand Protection 100% Nitrile gloves (Minimum 4 mil thickness, extended cuff)Nitrile provides superior chemical resistance against organic acids compared to latex. Because the compound is typically solubilized in DMSO or DMF, nitrile resists these permeation vectors.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat, fully buttonedSynthetic fabrics (like polyester) generate static electricity, increasing the risk of powder aerosolization. Cotton dissipates static charge.
Respiratory N95/P100 Particulate Respirator (if handled outside engineering controls)While primary manipulation must occur in a fume hood, a respirator prevents inhalation of electrostatically charged micro-particles if engineering controls fail.

Operational Protocols: A Self-Validating System

To build a trustworthy protocol, every operational step must include a built-in validation check to ensure the system is functioning before the hazard is exposed.

Protocol A: Safe Weighing and Transfer of Dry Powder
  • Preparation & Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or use a tissue test (holding a Kimwipe near the sash) to visually confirm inward airflow before opening the chemical vial.

  • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance with an anti-static cloth.

    • Causality: 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is highly susceptible to static cling, which causes the powder to "jump" out of weigh boats, contaminating the balance and creating an inhalation hazard.

  • Weighing: Use a grounded, anti-static weigh boat. Using a stainless-steel micro-spatula, transfer the required mass.

  • Containment: Cap the source vial immediately. Transfer the weigh boat into the reaction vessel or volumetric flask while still inside the fume hood.

Protocol B: Solubilization and Solution Handling
  • Solvent Selection: Due to its lipophilicity, dissolve the compound in a polar aprotic solvent (e.g., DMSO or DMF) before introducing it to aqueous buffers.

  • Addition: Slowly add the solvent to the solid.

    • Causality: Adding solid to a pool of solvent can cause the hydrophobic powder to float and aerosolize on the solvent's surface tension.

  • Agitation: Seal the vessel and use a vortex mixer or sonicator. Do not heat the solution above 50°C unless in a sealed, pressure-rated vessel. Localized heating can degrade the carboxylic acid or vaporize the solvent, carrying the compound into your breathing zone.

HazardWorkflow Hazard 1. Hazard Identification (GHS07: Irritant, Dust) EngControl 2. Engineering Controls (Chemical Fume Hood) Hazard->EngControl Dictates PPE 3. PPE Selection (Nitrile, Goggles, Lab Coat) EngControl->PPE Supplements Handling 4. Operational Handling (Weighing & Solubilization) PPE->Handling Enables Safe Disposal 5. Waste Disposal (Incineration / RCRA) Handling->Disposal Generates Waste

Logical progression from hazard identification to operational safety and disposal.

Spill Management and Disposal Plan

Immediate and correct response to spills prevents systemic laboratory contamination and exposure.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate area if the spill occurs outside a fume hood.

  • Suppress (For Solid Spills): Do NOT dry sweep.

    • Causality: Dry sweeping mechanically aerosolizes the irritant powder. Gently cover the spill with damp paper towels (using water or a 10% ethanol solution to reduce surface tension).

  • Collect: Wipe inward from the edges to the center to prevent spreading. Place all contaminated towels into a pre-labeled, sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a mild alkaline detergent solution to neutralize residual carboxylic acid, followed by a standard water rinse.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid Spill (Wipe with wet paper) Assess->Solid Liquid Liquid Spill (Use absorbent pads) Assess->Liquid Dispose Hazardous Waste Bin Solid->Dispose Liquid->Dispose

Decision matrix for managing solid vs. liquid spills of quinoline-4-carboxylic acid derivatives.

Waste Disposal Plan:

  • Classification: Treat all solid waste, empty source vials, and contaminated PPE as hazardous chemical waste.

  • Segregation: Do not mix with heavy metal waste or strong oxidizers.

  • Labeling: Label clearly as "Hazardous Waste: Toxic/Irritant Organic Acid (Quinoline Derivative)." Dispose of according to institutional Environmental Health and Safety (EHS) and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor. [Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.